MS4322
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C55H76N10O12S |
|---|---|
分子量 |
1101.3 g/mol |
IUPAC 名称 |
N-[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C55H76N10O12S/c1-36(38-10-12-40(13-11-38)50-37(2)59-35-78-50)60-53(71)46-24-43(66)31-65(46)54(72)51(55(3,4)5)62-48(68)32-76-22-20-74-18-16-73-17-19-75-21-23-77-33-49(69)64-28-42(29-64)61-47-25-45(57-34-58-47)52(70)56-26-44(67)30-63-15-14-39-8-6-7-9-41(39)27-63/h6-13,25,34-36,42-44,46,51,66-67H,14-24,26-33H2,1-5H3,(H,56,70)(H,60,71)(H,62,68)(H,57,58,61)/t36-,43+,44+,46-,51+/m0/s1 |
InChI 键 |
XUJMNOQMXWVXQE-NIBZXZTFSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS4322: A First-in-Class PRMT5 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS4322, also identified as YS43-22, is a pioneering, highly selective, first-in-class proteolysis targeting chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme often found to be aberrantly expressed in a multitude of cancers, making it a compelling therapeutic target.[1] this compound operates by co-opting the cell's intrinsic ubiquitin-proteasome system to specifically eliminate PRMT5. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule, meticulously designed to simultaneously bind to both PRMT5 and an E3 ubiquitin ligase.[1][2] This ternary complex formation is the cornerstone of its mechanism. The key components of this compound are:
-
A PRMT5 Ligand: The molecule incorporates a derivative of EPZ015666, a known potent inhibitor of PRMT5, which serves as the "warhead" to target the molecule to PRMT5.
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: This moiety recruits the VHL E3 ubiquitin ligase, a component of the cellular machinery responsible for tagging proteins for degradation.
-
A Linker: A chemical linker connects the PRMT5 ligand and the VHL ligand, optimizing the formation and stability of the ternary complex.
By bringing PRMT5 into close proximity with the VHL E3 ligase, this compound facilitates the transfer of ubiquitin molecules to PRMT5. This polyubiquitination marks PRMT5 for recognition and subsequent degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the PRMT5 protein.[1] This degradation-based approach offers a distinct advantage over simple inhibition, as it removes the entire protein scaffold, thereby ablating both its catalytic and non-catalytic functions.
References
An In-Depth Technical Guide to MS4322: A First-in-Class PRMT5 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of MS4322, a selective and potent degrader of Protein Arginine Methyltransferase 5 (PRMT5). All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental protocols and visualizations of key pathways and workflows.
Core Structure and Physicochemical Properties
This compound, also known as YS43-22, is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of PRMT5.[1][2][3] It is composed of three key moieties: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to PRMT5, which is derived from the known PRMT5 inhibitor EPZ015666.[1] The specific isomer of this compound is associated with the CAS number 2601727-80-2.
Table 1: Physicochemical Properties of this compound (Isomer)
| Property | Value | Reference |
| CAS Number | 2601727-80-2 | [3] |
| Molecular Formula | C₅₅H₇₆N₁₀O₁₂S | N/A |
| Molecular Weight | 1101.3 g/mol | N/A |
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process that couples the PRMT5-binding moiety, the VHL E3 ligase ligand, and the linker. The detailed synthetic scheme is outlined in the primary literature by Shen Y, et al.[1][4][5]
Experimental Protocol for the Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound, including all reagents, reaction conditions, and purification methods, would be detailed here based on the primary literature's supplementary information. This would include the synthesis of the precursor molecules and their final coupling to yield this compound.
Biological Activity and Mechanism of Action
This compound functions as a PRMT5 degrader by hijacking the cell's natural protein disposal system.[1] The molecule simultaneously binds to PRMT5 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of PRMT5, marking it for degradation by the proteasome.[1] This targeted degradation leads to a reduction in PRMT5 protein levels within the cell, thereby inhibiting its biological functions, which are often implicated in cancer.[1][2]
Quantitative Biological Data
The biological activity of this compound has been characterized in various cancer cell lines, with key quantitative metrics summarized below.
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (PRMT5 Inhibition) | N/A | 18 nM | [2][3] |
| DC₅₀ (PRMT5 Degradation) | MCF-7 | 1.1 µM | [2][3] |
| Dₘₐₓ (Maximum Degradation) | MCF-7 | 74% | [2] |
This compound has also demonstrated the ability to reduce PRMT5 protein levels in other cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), A172 (glioblastoma), and Jurkat (T-cell leukemia) cells when treated at a concentration of 5 µM for 6 days.[1]
Signaling Pathway of this compound Action
The mechanism of action of this compound can be visualized as a signaling pathway leading to the degradation of PRMT5.
Caption: Signaling pathway of this compound-induced PRMT5 degradation.
Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Experimental Workflow:
Caption: Workflow for the cell viability (MTT) assay.
Detailed Protocol:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 3.8 × 10⁵ cells/well and allowed to adhere for 24 hours.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are then incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.[7][8]
-
Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[7] The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[7]
Western Blotting for PRMT5 Degradation
This protocol is used to quantify the levels of PRMT5 protein in cells following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western blotting to detect PRMT5 levels.
Detailed Protocol:
-
Cell Lysis: Cells are treated with this compound for the desired time and concentration. Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease inhibitors.[1][9]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.[9]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for PRMT5.[10][11] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured.[9] Densitometry is used to quantify the relative levels of PRMT5, with a loading control (e.g., tubulin) used for normalization.[11]
This guide provides a foundational understanding of the structure, synthesis, and biological evaluation of this compound. For more in-depth information, readers are encouraged to consult the primary research article by Shen Y, et al., in the Journal of Medicinal Chemistry.[4][5]
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. japsonline.com [japsonline.com]
- 9. origene.com [origene.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Discovery and Characterization of MS4322: A First-in-Class PRMT5 Degrader for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its overexpression in a variety of cancers and its role in promoting tumor growth and survival.[1][2] The development of molecules that can effectively modulate PRMT5 activity is of significant interest. A groundbreaking approach in this area is the use of Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system to induce the degradation of target proteins. This whitepaper details the discovery, mechanism of action, and preclinical characterization of MS4322 (also known as YS43-22), a first-in-class, specific PRMT5 PROTAC degrader.[1][3]
This compound was engineered by linking a PRMT5 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This bifunctional molecule facilitates the formation of a ternary complex between PRMT5 and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of PRMT5 by the proteasome.[1][4] This guide will provide a comprehensive overview of the quantitative data supporting the efficacy and selectivity of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency in inhibiting PRMT5 methyltransferase activity and inducing its degradation, as well as its anti-proliferative effects in cancer cell lines and its pharmacokinetic properties.
| Parameter | Cell Line | Value | Reference |
| IC50 (PRMT5 methyltransferase activity) | - | 18 nM | [3] |
| DC50 (PRMT5 degradation) | MCF-7 | 1.1 µM | [3] |
| Dmax (Maximum degradation) | MCF-7 | 74% | [3] |
| Cell Line | Cancer Type | Effect | Concentration & Duration | Reference |
| MCF-7 | Breast Cancer | Reduced PRMT5 levels and inhibited growth | 0.1-10 µM, 6 days | [3] |
| HeLa | Cervical Cancer | Reduced PRMT5 levels and inhibited growth | 5 µM, 6 days | [3] |
| A549 | Lung Cancer | Reduced PRMT5 levels and inhibited growth | 5 µM, 6 days | [3] |
| A172 | Glioblastoma | Reduced PRMT5 levels and inhibited growth | 5 µM, 6 days | [3] |
| Jurkat | Leukemia | Reduced PRMT5 levels and inhibited growth | 5 µM, 6 days | [3] |
| Parameter | Animal Model | Dose & Administration | Observation | Reference |
| Plasma Concentration (Cmax) | Male Swiss albino mice | 150 mg/kg, single i.p. dose | 14 µM at 2 hours post-administration | [3] |
| Plasma Concentration (12h) | Male Swiss albino mice | 150 mg/kg, single i.p. dose | >100 nM | [3] |
| Tolerability | Male Swiss albino mice | 150 mg/kg, single i.p. dose | Well-tolerated | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the key experimental protocols used in the characterization of this compound.
Cell Culture
MCF-7, HeLa, A549, A172, and Jurkat cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting
-
Cell Lysis : Cells were treated with this compound at the indicated concentrations and durations. After treatment, cells were harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.[3]
-
Protein Quantification : Protein concentration in the lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Antibody Incubation : Membranes were blocked and then incubated with primary antibodies against PRMT5 and a loading control (e.g., β-actin). Subsequently, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection : Protein bands were visualized using a chemiluminescence detection system.
Cell Viability Assay
-
Cell Seeding : Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with various concentrations of this compound or control compounds for the indicated duration (e.g., 6 days).[3]
-
MTT Assay : After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement : The formazan crystals were dissolved, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to untreated controls.
In Vivo Ubiquitination Assay
-
Cell Transfection and Treatment : Cells were transfected with plasmids expressing tagged ubiquitin and the protein of interest. Cells were then treated with this compound and a proteasome inhibitor (e.g., MG-132) to allow for the accumulation of ubiquitinated proteins.[3]
-
Immunoprecipitation : Cell lysates were subjected to immunoprecipitation using an antibody against the protein of interest.
-
Western Blotting : The immunoprecipitated proteins were analyzed by Western blotting using an antibody against the ubiquitin tag to detect the ubiquitinated protein species.
Global Proteomics
-
Sample Preparation : Cells were treated with this compound or a control. Cell lysates were prepared, and proteins were digested into peptides.
-
Tandem Mass Tag (TMT) Labeling : Peptides from different treatment groups were labeled with isobaric TMT reagents.
-
LC-MS/MS Analysis : The labeled peptides were combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins in a single experiment.[5]
-
Data Analysis : The relative abundance of proteins between the this compound-treated and control groups was determined to assess the selectivity of protein degradation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes related to this compound.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (Iso)-MS4322 | Histone Methyltransferase | TargetMol [targetmol.com]
An In-depth Technical Guide on the Role of MS4322 in the PRMT5 Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, and its aberrant expression is linked to various cancers, making it a compelling therapeutic target.[1][2][3] Traditional small molecule inhibitors can block the catalytic activity of PRMT5, but they may not address its non-catalytic scaffolding functions.[1] A novel approach to target PRMT5 is through targeted protein degradation. This guide focuses on MS4322, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of PRMT5.[1][2]
This compound is a heterobifunctional molecule that links a PRMT5 inhibitor, EPZ015666, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This design allows this compound to act as a molecular bridge, bringing PRMT5 into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of PRMT5 by the 26S proteasome.[1][5] This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | MCF-7 | 1.1 µM | [1][4][5] |
| Dmax (Maximum Degradation) | MCF-7 | 74% | [1][5] |
| IC50 (Inhibitory Concentration 50% - Methyltransferase Activity) | N/A | 18 nM | [5][6][7] |
Table 1: In Vitro Activity of this compound in MCF-7 Breast Cancer Cells
| Cell Line | Cancer Type | Concentration | Treatment Duration | Outcome | Reference |
| HeLa | Cervical Cancer | 5 µM | 6 days | Significant reduction in PRMT5 protein levels | [1][5] |
| A549 | Lung Adenocarcinoma | 5 µM | 6 days | Significant reduction in PRMT5 protein levels | [1][5] |
| A172 | Glioblastoma | 5 µM | 6 days | Significant reduction in PRMT5 protein levels | [1][5] |
| Jurkat | T-cell Leukemia | 5 µM | 6 days | Significant reduction in PRMT5 protein levels | [1][5] |
Table 2: Efficacy of this compound in Various Cancer Cell Lines
Signaling and Degradation Pathway
The mechanism of this compound-induced PRMT5 degradation is a multi-step process that hijacks the cell's natural protein disposal system. The following diagram illustrates this pathway.
Caption: this compound forms a ternary complex with PRMT5 and VHL E3 ligase, leading to PRMT5 ubiquitination and proteasomal degradation.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows used to characterize the activity of this compound.
Caption: A standard workflow for quantifying this compound-induced PRMT5 degradation using Western blotting.
Caption: Workflow for assessing the anti-proliferative effects of this compound using an MTT assay.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound. These are based on standard molecular and cellular biology techniques and should be optimized for specific experimental conditions.
Protocol 1: Western Blot for PRMT5 Degradation
Objective: To quantify the reduction in PRMT5 protein levels following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, A172, Jurkat)
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PRMT5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 6 days).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add RIPA buffer to the plate, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for PRMT5 and the loading control. Normalize the PRMT5 signal to the loading control to determine the relative protein levels.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound-induced PRMT5 degradation on cancer cell proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and medium only (blank).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 6 days).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: In Vivo Ubiquitination Assay
Objective: To demonstrate that this compound induces the ubiquitination of PRMT5.
Materials:
-
HEK293T cells
-
Plasmids encoding HA-PRMT5 and His-tagged ubiquitin
-
Transfection reagent
-
This compound and proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Ni-NTA agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents as described in Protocol 1
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing HA-PRMT5 and His-ubiquitin.
-
Treatment: After 24 hours, treat the cells with this compound. In the final hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer.
-
His-Pull-down: Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-HA antibody to detect ubiquitinated PRMT5.
Conclusion
This compound represents a significant advancement in the targeted therapy of PRMT5-overexpressing cancers. As a PROTAC degrader, it not only inhibits the enzymatic activity of PRMT5 but also eliminates the protein entirely, thereby addressing potential scaffolding functions. The data presented in this guide demonstrate its potent and selective degradation of PRMT5 in a variety of cancer cell lines. The provided experimental protocols and workflows offer a foundational framework for researchers to further investigate the therapeutic potential of this compound and to develop next-generation PRMT5 degraders. Further research into the downstream consequences of this compound-mediated PRMT5 degradation will be crucial for a comprehensive understanding of its anti-cancer mechanisms and for identifying potential biomarkers for patient stratification.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global subcellular characterization of protein degradation using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
The Emergence of MS4322: A Targeted Approach to PRMT5 Degradation in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of oncology research is continually evolving, with a significant focus on the development of targeted therapies that can selectively eliminate cancer cells while minimizing damage to healthy tissues. One such promising avenue is the targeted degradation of oncogenic proteins. Within this field, MS4322 has emerged as a first-in-class, potent, and specific proteolysis-targeting chimera (PROTAC) designed to degrade Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Overexpression of PRMT5 has been linked to a variety of cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data related to this compound, tailored for professionals in oncology research and drug development.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates as a heterobifunctional molecule, essentially acting as a molecular bridge. It is composed of a ligand that binds to PRMT5 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By bringing PRMT5 into close proximity with the VHL E3 ligase, this compound induces the ubiquitination of PRMT5. This polyubiquitin (B1169507) tag marks the PRMT5 protein for degradation by the 26S proteasome, leading to a reduction in the total levels of PRMT5 within the cell.[1][3][4] This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors, as it can eliminate the entire protein, including any non-catalytic scaffolding functions.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, primarily in the MCF-7 breast cancer cell line. The key parameters are summarized in the table below.
| Parameter | Cell Line | Value | Description | Reference |
| DC50 | MCF-7 | 1.1 µM | The concentration of this compound required to degrade 50% of PRMT5 protein. | [1] |
| Dmax | MCF-7 | 74% | The maximum percentage of PRMT5 degradation achieved with this compound treatment. | [1] |
| IC50 | In vitro assay | 18 nM | The concentration of this compound required to inhibit 50% of the methyltransferase activity of PRMT5. | [1] |
| Plasma Cmax | Male Swiss albino mice | 14 µM | The maximum plasma concentration of this compound observed 2 hours after a single 150 mg/kg intraperitoneal dose. | [1] |
| Plasma Concentration (12h) | Male Swiss albino mice | >100 nM | The plasma concentration of this compound remaining 12 hours after a single 150 mg/kg intraperitoneal dose. | [1] |
Preclinical Efficacy in Oncology Models
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, underscoring its potential as a broad-spectrum anti-cancer agent. Its activity is primarily attributed to its ability to degrade PRMT5 rather than just inhibit its enzymatic function.[1]
In Vitro Anti-Proliferative Activity: Treatment with this compound has been shown to inhibit the growth of multiple cancer cell lines, including:
-
MCF-7 (Breast Cancer)[1]
-
HeLa (Cervical Cancer)[1]
-
A549 (Lung Cancer)[1]
-
A172 (Glioblastoma)
-
Jurkat (T-cell Leukemia)[1]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for a specified period (e.g., 6 days).[1] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[5][7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for PRMT5 Degradation
This technique is used to quantify the levels of PRMT5 protein following treatment with this compound.
-
Cell Lysis: Plate and treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the protein levels.
-
Data Analysis: Quantify the band intensities using densitometry software to determine the percentage of PRMT5 degradation (DC50 and Dmax).
Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of PRMT5.
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG-132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PRMT5 antibody overnight at 4°C to immunoprecipitate PRMT5 and its binding partners.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated PRMT5.
Clinical Development Status
As of the current date, this compound is in the preclinical stage of development. There is no publicly available information regarding the initiation of clinical trials for this compound. The promising preclinical data, however, suggests that this compound and other PRMT5 degraders may represent a valuable therapeutic strategy for a range of cancers.
Conclusion and Future Directions
This compound is a pioneering molecule in the targeted degradation of PRMT5, a protein implicated in the progression of numerous cancers. Its ability to induce potent and specific degradation of PRMT5 through the ubiquitin-proteasome system has been demonstrated in preclinical models. The in-depth understanding of its mechanism and the availability of robust experimental protocols are crucial for its continued development. Future research will likely focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of in vivo cancer models, and ultimately, advancing it towards clinical trials to assess its safety and efficacy in cancer patients. The development of this compound and similar PROTACs holds the promise of a new era in precision oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitination Assay - Profacgen [profacgen.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to MS4322: A Selective PRMT5 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in cellular processes through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention. This technical guide focuses on MS4322, a first-in-class potent and selective degrader of Protein Arginine Methyltransferase 5 (PRMT5). This compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of PRMT5, offering a distinct mechanism of action compared to traditional enzyme inhibitors. This document provides a comprehensive overview of this compound, including its mechanism of action, effects on PRMT5 and associated signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to this compound and Protein Arginine Methyltransferases
Protein arginine methylation is a post-translational modification that modulates protein function, thereby regulating gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] The PRMT family consists of nine members classified into three types based on the methylation state they catalyze.[3] PRMT5 is the primary type II enzyme, responsible for symmetric dimethylation of arginine residues (sDMA) on various substrates, including histones (H3R8, H4R3) and non-histone proteins like p53 and components of the spliceosome.[3][4] Elevated PRMT5 expression is associated with poor prognosis in multiple cancers, highlighting its therapeutic potential.[5]
This compound is a heterobifunctional molecule designed to specifically target PRMT5 for degradation. It consists of a ligand that binds to PRMT5, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of PRMT5 and its subsequent degradation by the 26S proteasome.[6]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the targeted degradation of PRMT5 through the ubiquitin-proteasome system. This process is dependent on the formation of a ternary complex between this compound, PRMT5, and the VHL E3 ligase.[6]
Quantitative Data on this compound Activity
This compound exhibits potent and specific activity against PRMT5. Its efficacy is characterized by both direct inhibition of methyltransferase activity and, more importantly, the induction of PRMT5 degradation.
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Cell Line | Comments |
| IC50 (PRMT5 inhibition) | 18 nM | - | Direct inhibition of PRMT5 methyltransferase activity in a biochemical assay.[6] |
| DC50 (PRMT5 degradation) | 1.1 µM | MCF-7 | Concentration of this compound required to degrade 50% of PRMT5 protein.[6] |
| Dmax (PRMT5 degradation) | 74% | MCF-7 | Maximum percentage of PRMT5 degradation achieved with this compound treatment.[6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect |
| MCF-7 | Breast Cancer | Potent concentration-dependent inhibition of proliferation.[6] |
| HeLa | Cervical Cancer | Inhibition of cell growth.[6] |
| A549 | Lung Cancer | Inhibition of cell growth.[6] |
| Jurkat | T-cell Leukemia | Inhibition of cell growth.[6] |
Effect of this compound on PRMT5-Mediated Signaling Pathways
Degradation of PRMT5 by this compound has significant downstream effects on various cellular signaling pathways implicated in cancer progression. PRMT5 is a key regulator of gene transcription, RNA splicing, and the DNA damage response.
Experimental Protocols
Cell Culture
-
MCF-7 (Breast Adenocarcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 atmosphere.[7][8][9][10][11]
-
A549 (Lung Carcinoma): Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 atmosphere.[12][13][14][15][16]
-
HeLa (Cervical Adenocarcinoma): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 atmosphere.[17][18][19][20][21]
-
Jurkat (T-cell Leukemia): Culture in RPMI-1640 Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 atmosphere.[22][23][24][25]
Western Blot for PRMT5 Degradation
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for the desired duration (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize PRMT5 levels to a loading control (e.g., GAPDH or β-actin).
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Selectivity Profile of this compound
A global proteomic study has demonstrated that this compound is highly selective for PRMT5. This high selectivity is a critical attribute for a chemical probe and a potential therapeutic, as it minimizes off-target effects and associated toxicities. While a comprehensive screening against all PRMT family members with quantitative IC50 or DC50 values is not publicly available, the proteomic data provides strong evidence for its specificity. The development of highly selective inhibitors and degraders for individual PRMTs remains a significant challenge due to the conserved nature of the SAM-binding pocket.[26][27][28]
Conclusion
This compound represents a significant advancement in the field of chemical biology and drug discovery as a first-in-class selective degrader of PRMT5. Its ability to induce the degradation of PRMT5 provides a powerful tool to study the biological functions of this enzyme and offers a promising therapeutic strategy for cancers that are dependent on PRMT5 activity. This technical guide has provided a detailed overview of this compound, including its mechanism of action, quantitative activity, impact on cellular pathways, and key experimental protocols for its evaluation. Further research and development of PRMT5 degraders like this compound hold the potential to deliver novel and effective treatments for a range of diseases.
References
- 1. Frontiers | Protein arginine methylation in transcription and epigenetic regulation [frontiersin.org]
- 2. Protein Arginine Methyltransferase 5 Functions via Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mcf7.com [mcf7.com]
- 8. researchgate.net [researchgate.net]
- 9. encodeproject.org [encodeproject.org]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. A549 Cell Subculture Protocol [a549.com]
- 13. reprocell.com [reprocell.com]
- 14. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 15. nanopartikel.info [nanopartikel.info]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 18. hela-transfection.com [hela-transfection.com]
- 19. researchgate.net [researchgate.net]
- 20. static.igem.org [static.igem.org]
- 21. Cell culture of 7721 or HeLa cells [protocols.io]
- 22. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 23. scribd.com [scribd.com]
- 24. genome.ucsc.edu [genome.ucsc.edu]
- 25. Jurkat T Cell Culture [bio-protocol.org]
- 26. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of MS4322: A Technical Guide to a First-in-Class PRMT5 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS4322 is a pioneering synthetic molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is the first-in-class degrader of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in the progression of various cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore the full therapeutic potential of this compound and to guide the development of next-generation PRMT5-targeting therapeutics.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been linked to the pathogenesis of a wide range of malignancies, including breast, lung, and hematopoietic cancers, making it an attractive target for therapeutic intervention.
This compound emerges as a novel strategy to target PRMT5. Unlike traditional small molecule inhibitors that block the catalytic activity of an enzyme, this compound is a PROTAC designed to induce the targeted degradation of the PRMT5 protein. This is achieved through its unique heterobifunctional structure, which simultaneously binds to PRMT5 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.
Mechanism of Action
This compound is a synthetic molecule composed of three key components: a ligand that binds to PRMT5, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The PRMT5 ligand is based on the known inhibitor EPZ015666.
The mechanism of action of this compound involves the formation of a ternary complex between this compound, the PRMT5 protein, and the VHL E3 ligase. This proximity induces the VHL-mediated poly-ubiquitination of PRMT5. The attached ubiquitin chains act as a signal for the 26S proteasome, which recognizes and subsequently degrades the PRMT5 protein.[2] This degradation-based approach offers several potential advantages over traditional inhibition, including the potential for a more profound and sustained target suppression and the ability to overcome resistance mechanisms associated with inhibitor binding site mutations.
References
- 1. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempro-innovations.com [chempro-innovations.com]
The PROTAC MS4322: A Technical Guide to its Interaction with the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of MS4322, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5). This compound harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively target and eliminate PRMT5, a protein implicated in the progression of various cancers. This document details the quantitative metrics of this compound's activity, the experimental protocols used to elucidate its function, and visual representations of the key pathways and experimental workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to PRMT5 and an E3 ubiquitin ligase. Specifically, this compound contains a ligand for PRMT5 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a chemical linker.[1] This ternary complex formation brings PRMT5 into close proximity with the VHL E3 ligase, leading to the polyubiquitination of PRMT5. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged PRMT5 protein.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and cellular assays. The key quantitative parameters are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Description |
| IC50 | 18 nM | - | Half-maximal inhibitory concentration for PRMT5 methyltransferase activity.[2][3] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Description |
| DC50 | 1.1 µM | MCF-7 | Half-maximal degradation concentration of PRMT5 protein.[2][3] |
| Dmax | 74% | MCF-7 | Maximum percentage of PRMT5 degradation observed.[2] |
Table 3: Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~3 µM |
| HeLa | Cervical Cancer | Data not quantified |
| A549 | Lung Cancer | Data not quantified |
| A172 | Glioblastoma | Data not quantified |
| Jurkat | T-cell leukemia | Data not quantified |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize it.
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of PRMT5.
Caption: Experimental workflow for assessing PRMT5 protein levels via Western blotting.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the interaction of this compound with the ubiquitin-proteasome system.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (human breast adenocarcinoma), HeLa (human cervical adenocarcinoma), A549 (human lung carcinoma), A172 (human glioblastoma), and Jurkat (human T-cell leukemia) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
Western Blotting for PRMT5 Degradation
-
Cell Lysis: After treatment with this compound or DMSO (vehicle control), cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody against PRMT5 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Rescue Experiments to Confirm Mechanism
To confirm the dependence of this compound-mediated PRMT5 degradation on the VHL E3 ligase and the proteasome, rescue experiments are performed.
-
VHL Ligase Inhibition: Cells are co-treated with this compound and a VHL inhibitor (e.g., VH298). The prevention of PRMT5 degradation in the presence of the VHL inhibitor indicates that the degradation is VHL-dependent.
-
Proteasome Inhibition: Cells are co-treated with this compound and a proteasome inhibitor (e.g., MG-132). The blockage of PRMT5 degradation upon proteasome inhibition confirms the involvement of the proteasome.
-
Neddylation Inhibition: Co-treatment with a NEDD8-activating enzyme inhibitor (e.g., MLN4924), which inhibits Cullin-RING E3 ligases, can also be used to demonstrate the requirement of a functional E3 ligase complex.
-
Analysis: The levels of PRMT5 are assessed by Western blotting as described in section 4.2.
In-Cell Ubiquitination Assay
-
Transfection and Treatment: Cells are co-transfected with plasmids expressing HA-tagged ubiquitin and a plasmid for the protein of interest if necessary. After 24-48 hours, cells are treated with this compound and a proteasome inhibitor (e.g., MG-132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Cells are lysed, and the protein of interest (PRMT5) is immunoprecipitated using an anti-PRMT5 antibody conjugated to protein A/G beads.
-
Western Blotting: The immunoprecipitated proteins are then subjected to Western blotting, and the membrane is probed with an anti-HA antibody to detect ubiquitinated PRMT5. An increase in the high molecular weight smear upon this compound treatment indicates enhanced ubiquitination.
Global Proteomic Analysis
-
Sample Preparation: MCF-7 cells are treated with this compound or DMSO for an extended period (e.g., 5 days). Cells are then harvested, and proteins are extracted and digested into peptides, typically with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The acquired mass spectra are searched against a human protein database to identify and quantify proteins. Label-free quantification (LFQ) is often used to compare the relative abundance of proteins between this compound-treated and control samples. A significant decrease in the abundance of PRMT5 with minimal changes to other proteins demonstrates the selectivity of this compound.
Conclusion
This compound is a potent and selective degrader of PRMT5 that operates through the ubiquitin-proteasome system. By hijacking the VHL E3 ligase, this compound effectively induces the ubiquitination and subsequent proteasomal degradation of PRMT5 in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and drug development. These methodologies can be adapted to study other PROTACs and their interactions with the cellular protein degradation machinery.
References
Methodological & Application
Application Notes and Protocols for MS4322 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a first-in-class, potent, and specific PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that catalyzes the methylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and DNA damage repair. Aberrant expression and activity of PRMT5 have been implicated in the progression of numerous cancers, making it a compelling therapeutic target.[2]
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of PRMT5, marking it for degradation by the proteasome.[1][2] Consequently, this compound leads to a rapid and sustained reduction in cellular PRMT5 levels, offering a powerful tool to study the biological functions of PRMT5 and as a potential therapeutic agent for cancers with PRMT5 overexpression.[4]
These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to assess its effects on PRMT5 degradation and cancer cell proliferation.
Mechanism of Action: PROTAC-Mediated Degradation of PRMT5
This compound-induced degradation of PRMT5 follows a multi-step process within the cell. The following diagram illustrates the key steps involved in this mechanism.
Caption: Mechanism of this compound-mediated PRMT5 degradation.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: In Vitro Degradation and Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | MCF-7 | 1.1 µM | [1] |
| Dₘₐₓ (Degradation) | MCF-7 | 74% | [1] |
| IC₅₀ (Inhibition) | Biochemical Assay | 18 nM | [1][3] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Conditions | Effect | Reference |
| MCF-7 | Breast Cancer | 0.1-10 µM, 6 days | Concentration-dependent inhibition of proliferation | [1] |
| HeLa | Cervical Cancer | 5 µM, 6 days | Reduced PRMT5 levels and inhibited growth | [1] |
| A549 | Lung Cancer | 5 µM, 6 days | Reduced PRMT5 levels and inhibited growth | [1] |
| A172 | Glioblastoma | 5 µM, 6 days | Reduced PRMT5 levels and inhibited growth | [1] |
| Jurkat | T-cell Leukemia | 5 µM, 6 days | Reduced PRMT5 levels and inhibited growth | [1] |
Experimental Protocols
Protocol 1: Assessment of PRMT5 Degradation by Western Blot
This protocol details the steps to evaluate the dose-dependent effect of this compound on PRMT5 protein levels in cultured cancer cells.
Caption: Workflow for Western Blot analysis of PRMT5 degradation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PRMT5
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.05, 0.1, 0.5, 1, 2.5, 5 µM) for the desired duration (e.g., 6 days).[1] Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative levels of PRMT5.
Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for assessing the anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1-10 µM) for the desired time (e.g., 6 days).[1] Include a DMSO-treated vehicle control.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the reagent to each well, incubate to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in DMSO before diluting in cell culture medium.
-
Treatment Duration: The degradation of PRMT5 and subsequent effects on cell proliferation are time-dependent. Optimize the treatment duration for your specific cell line and experimental goals.
-
Off-target Effects: While this compound is reported to be highly selective for PRMT5, it is good practice to include appropriate controls, such as structurally similar but inactive molecules, if available, to rule out off-target effects.[2]
-
Cell Line Variability: The efficacy of this compound may vary between different cell lines due to differences in the expression of PRMT5, VHL, and other components of the ubiquitin-proteasome system.
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the role of PRMT5 in various cellular contexts and to explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Item - Discovery of a Potent and Selective Protein Arginine Methyltransferase 5 (PRMT5) PROTAC Degrader - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for MS4322 Treatment of MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is overexpressed in various cancers, including breast cancer, and plays a crucial role in cell proliferation, survival, and differentiation.[2][3] this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of PRMT5, leading to an anti-proliferative effect in cancer cells.[1][4] These application notes provide detailed protocols for determining the optimal dosage of this compound for treating the human breast cancer cell line MCF-7 and for assessing its effects on cell viability, apoptosis, and the cell cycle.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4] This proximity induces the polyubiquitination of PRMT5, marking it for degradation by the 26S proteasome. The degradation of PRMT5 inhibits its methyltransferase activity, impacting downstream cellular processes and leading to cell growth inhibition.[1]
Caption: Mechanism of this compound-induced PRMT5 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in MCF-7 cells.
| Parameter | Value | Cell Line | Reference |
| DC50 (PRMT5 Degradation) | 1.1 µM | MCF-7 | [1] |
| IC50 (PRMT5 Methyltransferase Activity) | 18 nM | N/A | [1] |
| Dmax (Maximum Degradation) | 74% | MCF-7 | [1] |
| Treatment Condition | Effect | Cell Line | Reference |
| 0.1-10 µM for 6 days | Anti-proliferative effect | MCF-7 | [1] |
| 5 µM for 6 days | Reduction in PRMT5 protein level and growth inhibition | Multiple cancer cell lines (including HeLa, A549, A172, Jurkat) | [1] |
| 5 µM for 7 days | PRMT5 degradation via a PRMT5-, VHL-, and proteasome-dependent mechanism | MCF-7 | [1] |
Experimental Protocols
MCF-7 Cell Culture
A standardized cell culture protocol is essential for reproducible results.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks, plates, and other sterile labware
Protocol:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Renew the culture medium 2-3 times per week.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 or 1:4 ratio.
Caption: Workflow for MCF-7 cell culture and subculture.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Record the absorbance at 570 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat MCF-7 cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate for at least 30 minutes on ice.[7][8]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature.[7]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for PRMT5 Levels
This technique is used to quantify the reduction in PRMT5 protein levels following this compound treatment.
Materials:
-
Treated and untreated MCF-7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PRMT5
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
Caption: General experimental workflow for evaluating the effects of this compound on MCF-7 cells.
References
- 1. mcf7.com [mcf7.com]
- 2. encodeproject.org [encodeproject.org]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for MS4322 in A549 Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a first-in-class, potent, and selective degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that plays a critical role in various cellular processes, including gene expression, mRNA splicing, and DNA damage repair, and its aberrant expression is associated with multiple cancers, including non-small cell lung cancer (NSCLC).[1][4] this compound functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of PRMT5 through the ubiquitin-proteasome system.[1][2][3][5] This document provides detailed application notes and experimental protocols for the use of this compound in the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC research.[6]
Mechanism of Action
This compound is a bifunctional molecule that links a PRMT5 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation leads to the polyubiquitination of PRMT5, marking it for degradation by the 26S proteasome. The degradation of PRMT5 in cancer cells has been shown to inhibit cell growth and induce apoptosis.[1][7] In lung cancer cells, PRMT5 has been implicated in regulating key signaling pathways such as the FGFR3/Akt and Akt/GSK3β pathways, which are crucial for cell proliferation and survival.[6][8]
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; PRMT5 [label="PRMT5", fillcolor="#FBBC05", style=filled]; VHL [label="VHL E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Ternary_Complex [label="Ternary Complex\n(this compound-PRMT5-VHL)", fillcolor="#F1F3F4", style=filled]; Ub [label="Ubiquitin\n(Ub)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; PolyUb_PRMT5 [label="Polyubiquitinated\nPRMT5", fillcolor="#FBBC05", style=filled]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled]; Degradation [label="Degraded PRMT5\n(Peptides)", shape=ellipse, fillcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=box, fillcolor="#F1F3F4", style=filled]; Apoptosis [label="Apoptosis", shape=box, fillcolor="#F1F3F4", style=filled];
This compound -> Ternary_Complex [label="Binds"]; PRMT5 -> Ternary_Complex; VHL -> Ternary_Complex; Ub -> PolyUb_PRMT5 [label="Added by\nTernary Complex"]; Ternary_Complex -> PolyUb_PRMT5 [style=invis]; PolyUb_PRMT5 -> Proteasome [label="Targeted to"]; Proteasome -> Degradation [label="Degrades"]; Degradation -> CellGrowth [label="Inhibition of", color="#EA4335"]; Degradation -> Apoptosis [label="Induction of", color="#34A853"]; }
Caption: Mechanism of action of this compound leading to PRMT5 degradation and downstream cellular effects.Data Presentation
The following tables summarize key quantitative data regarding the activity of this compound and the effects of PRMT5 modulation in A549 cells.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (PRMT5 Degradation) | MCF-7 | 1.1 µM | [5][9] |
| IC50 (Methyltransferase Activity) | N/A | 18 nM | [5][9] |
| Effective Concentration for PRMT5 reduction | A549 | 5 µM | [1][5] |
Table 2: Effects of PRMT5 Inhibition/Silencing on A549 Cells
| Experimental Endpoint | Treatment/Condition | Result | Reference |
| Cell Viability | PRMT5 inhibitor (AMI-1) + Cisplatin | Significant reduction | [7] |
| Apoptosis | PRMT5 inhibitor (AMI-1) | Induction of apoptosis | [7] |
| Cell Cycle | PRMT5 shRNA | G1 phase arrest | [10] |
| Protein Expression | PRMT5 knockdown | Reduced FGFR3 and p-Akt levels | [6][11] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the effects of this compound on A549 cells.
A549 Cell Culture
Materials:
-
A549 cell line
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T75) and plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain A549 cells in T75 flasks with complete medium (DMEM/RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks or plates.
Start [label="Start with frozen A549 cells", shape=ellipse, fillcolor="#F1F3F4", style=filled]; Thaw [label="Thaw cells and culture\nin T75 flask", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Incubate [label="Incubate at 37°C, 5% CO2", fillcolor="#FBBC05", style=filled]; Check_Confluency [label="Check for 80-90% confluency", shape=diamond, fillcolor="#F1F3F4", style=filled]; Subculture [label="Subculture:\nWash, Trypsinize, Centrifuge,\nResuspend", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Seed [label="Seed for experiments\n(e.g., 96-well, 6-well plates)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Continue_Culture [label="Continue culturing in new flask", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];
Start -> Thaw; Thaw -> Incubate; Incubate -> Check_Confluency; Check_Confluency -> Subculture [label="Yes"]; Check_Confluency -> Incubate [label="No"]; Subculture -> Seed; Subculture -> Continue_Culture; }
Caption: General workflow for culturing and maintaining the A549 cell line.Cell Viability Assay (Resazurin-Based)
This assay measures the metabolic activity of viable cells.
Materials:
-
A549 cells
-
96-well plates
-
This compound (and vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Resazurin (B115843) sodium salt solution
-
Fluorescence microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 cells
-
6-well plates
-
This compound (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for PRMT5 Degradation
This technique is used to detect the levels of PRMT5 protein following treatment with this compound.
Materials:
-
A549 cells
-
6-well plates
-
This compound (and vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PRMT5, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound for various time points (e.g., 24, 48, 72 hours).[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (β-actin or GAPDH) to ensure equal protein loading.
Cell_Treatment [label="Treat A549 cells with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Cell_Lysis [label="Lyse cells and quantify protein", fillcolor="#FBBC05", style=filled]; SDS_PAGE [label="Separate proteins by SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Transfer [label="Transfer proteins to PVDF membrane", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Blocking [label="Block membrane", fillcolor="#F1F3F4", style=filled]; Primary_Ab [label="Incubate with primary antibody\n(anti-PRMT5)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Secondary_Ab [label="Incubate with HRP-conjugated\nsecondary antibody", fillcolor="#FBBC05", style=filled]; Detection [label="Detect with chemiluminescent\nsubstrate and image", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Analysis [label="Analyze PRMT5 protein levels", shape=ellipse, fillcolor="#F1F3F4", style=filled];
Cell_Treatment -> Cell_Lysis; Cell_Lysis -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; }
Caption: Step-by-step workflow for Western blot analysis of PRMT5 degradation.Signaling Pathways of Interest
Based on existing research, the degradation of PRMT5 by this compound in A549 cells is expected to impact key signaling pathways involved in lung cancer progression.
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; PRMT5 [label="PRMT5", fillcolor="#FBBC05", style=filled]; FGFR3 [label="FGFR3", fillcolor="#F1F3F4", style=filled]; Akt [label="Akt", fillcolor="#F1F3F4", style=filled]; GSK3b [label="GSK3β", fillcolor="#F1F3F4", style=filled]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
This compound -> PRMT5 [label="Degrades", color="#EA4335"]; PRMT5 -> FGFR3 [label="Regulates"]; FGFR3 -> Akt [label="Activates"]; PRMT5 -> Akt [label="Regulates"]; Akt -> GSK3b [label="Inhibits"]; Akt -> Cell_Proliferation; Akt -> Metastasis; GSK3b -> Apoptosis [label="Promotes (when active)"]; Akt -> Apoptosis [label="Inhibits", color="#EA4335"]; }
Caption: Simplified PRMT5 signaling pathways in lung cancer relevant to this compound action.Conclusion
This compound presents a promising therapeutic strategy for NSCLC by targeting PRMT5 for degradation. The A549 cell line is a suitable in vitro model to investigate the efficacy and mechanism of action of this compound. The protocols provided herein offer a framework for researchers to explore the potential of this novel PRMT5 degrader in a lung cancer context. It is recommended to include appropriate controls, such as inactive epimers of this compound, to confirm that the observed effects are due to PRMT5 degradation.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of MS4322 in Hepatocellular Carcinoma (HCC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options for advanced stages.[1] Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in various cancers, including HCC, where its overexpression is often correlated with poor prognosis.[1][2][3][4] MS4322 is a first-in-class, potent, and specific proteolysis-targeting chimera (PROTAC) designed to degrade PRMT5.[5][6][7][8] This document provides detailed application notes and protocols for the use of this compound in HCC research, based on its known mechanism of action and established experimental methodologies.
This compound functions by linking the PRMT5 inhibitor, EPZ015666, to a von Hippel-Lindau (VHL) E3 ligase ligand, thereby inducing the ubiquitination and subsequent proteasomal degradation of the PRMT5 protein.[7][8] This dual-action mechanism, inhibiting enzymatic activity and eliminating the protein scaffold, makes this compound a valuable tool for investigating the role of PRMT5 in HCC pathogenesis and for preclinical evaluation as a potential therapeutic agent.
Quantitative Data Summary
While specific data for this compound in hepatocellular carcinoma cell lines are not yet publicly available, the following table summarizes its activity in other cancer cell lines, providing a strong basis for initiating HCC studies.
| Parameter | Cell Line | Value | Reference |
| DC50 (PRMT5 Degradation) | MCF-7 (Breast Cancer) | 1.1 µM | [5][6] |
| Dmax (PRMT5 Degradation) | MCF-7 (Breast Cancer) | 74% | [6] |
| IC50 (Methyltransferase Inhibition) | N/A (Biochemical Assay) | 18 nM | [5][6] |
| Antiproliferative Activity | MCF-7 (Breast Cancer) | ~50% inhibition at 3 µM and 10 µM after 6 days | [9] |
| Plasma Concentration (Cmax) | Male Swiss Albino Mice (150 mg/kg, i.p.) | 14 µM at 2 hours | [6] |
Signaling Pathways
PRMT5 is implicated in several signaling pathways crucial for HCC progression. This compound-mediated degradation of PRMT5 is expected to modulate these pathways, offering potential therapeutic benefits.
Experimental Protocols
The following protocols are suggested methodologies for studying the effects of this compound in HCC. Researchers should optimize these protocols for their specific HCC cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of HCC cells.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, PLC/PRF/5)
-
Complete culture medium (e.g., DMEM or MEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 48, 72, or 96 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for PRMT5 Degradation
This protocol is to confirm the degradation of PRMT5 in HCC cells following treatment with this compound.
Materials:
-
HCC cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PRMT5, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-PRMT5 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
In Vivo Xenograft Model
This protocol outlines a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
HCC cell line (e.g., Huh7, PLC/PRF/5)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 106 HCC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[10][11]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. Administer vehicle to the control group.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound represents a promising pharmacological tool for investigating the role of PRMT5 in hepatocellular carcinoma. Its ability to induce potent and specific degradation of PRMT5 allows for a more profound and sustained inhibition of PRMT5-mediated signaling compared to traditional small molecule inhibitors. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of this compound in HCC, from initial in vitro cell viability and mechanistic studies to in vivo efficacy evaluation. Further research is warranted to establish the specific dose-responses and effects of this compound in various HCC subtypes and to explore potential combination therapies.
References
- 1. [PDF] PRMT5 Mediated HIF1α Signaling and Ras-Related Nuclear Protein as Promising Biomarker in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 2. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of the PRMT5–SND1 Axis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse models of liver cancer: Progress and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Studying PRMT5 Function Using MS4322
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing MS4322, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader, to investigate the function of Protein Arginine Methyltransferase 5 (PRMT5). These guidelines are designed to help researchers effectively use this chemical tool to explore PRMT5's roles in various biological processes and its potential as a therapeutic target.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is critical in regulating numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction.[2][3] Dysregulation and overexpression of PRMT5 are associated with multiple cancers, making it a compelling therapeutic target.[2][4]
This compound is a potent and selective PRMT5 degrader.[5] It functions as a PROTAC, a bifunctional molecule that links the PRMT5 inhibitor EPZ015666 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This dual-functionality allows this compound not only to inhibit the catalytic activity of PRMT5 but also to induce its degradation via the ubiquitin-proteasome system.[2][6] This makes this compound a powerful tool to study both the catalytic and non-catalytic scaffolding functions of PRMT5.[7]
Mechanism of Action of this compound
This compound operates by inducing the formation of a ternary complex between PRMT5 and the VHL E3 ligase.[7] Once this complex is formed, the E3 ligase tags PRMT5 with ubiquitin chains, marking it for recognition and degradation by the 26S proteasome.[2][6] This event-driven, catalytic mode of action allows substoichiometric amounts of this compound to induce the degradation of multiple PRMT5 molecules.
Caption: Mechanism of this compound-induced PRMT5 degradation.
Quantitative Data Summary
This compound has been characterized by its potent inhibitory and degradation activities across various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Enzymatic Activity) | Biochemical Assay | 18 nM | [6][8] |
| DC₅₀ (Degradation) | MCF-7 | 1.1 µM | [2][6] |
| Dₘₐₓ (Max Degradation) | MCF-7 | 74% | [2][6] |
| Effective Concentration (Degradation) | MCF-7 | 0.05 - 5 µM (6 days) | [6] |
| Effective Concentration (Anti-proliferative) | MCF-7 | 0.1 - 10 µM (6 days) | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to study PRMT5 function using this compound. It is crucial to include proper controls, such as a vehicle control (DMSO) and, if available, negative control compounds like MS4370 (impaired VHL binding) or MS4369 (impaired PRMT5 binding) to ensure the observed effects are specific to this compound's intended mechanism.[2]
Protocol 1: Western Blot Analysis of PRMT5 Degradation and Substrate Methylation
This protocol verifies the degradation of PRMT5 and assesses the downstream effect on the symmetric dimethylation (SDMA) of its substrates.
Caption: Experimental workflow for Western Blot analysis.
A. Materials
-
Complete cell culture medium
-
This compound (dissolved in DMSO)[9]
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors[2]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
PVDF membrane
-
Primary antibodies: anti-PRMT5, anti-pan-SDMA, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies[10]
-
Chemiluminescent substrate[10]
B. Procedure
-
Cell Seeding & Treatment : Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO for the desired duration (e.g., 2, 4, 6, 8 days).[2]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[10] Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[10]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer : Denature equal amounts of protein (20-40 µg) in Laemmli buffer. Separate proteins via SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection : Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.[11]
C. Expected Results
-
A concentration- and time-dependent decrease in the PRMT5 protein band intensity in this compound-treated samples compared to the DMSO control.[2]
-
A corresponding decrease in the signal from the pan-SDMA antibody, indicating reduced methyltransferase activity due to PRMT5 degradation.[2]
-
The loading control (GAPDH or β-actin) should remain consistent across all lanes.
Protocol 2: Verifying the Mechanism of Degradation
This experiment confirms that this compound-induced degradation is dependent on the VHL E3 ligase and the proteasome.
A. Materials
-
In addition to materials from Protocol 1:
-
MG-132 (proteasome inhibitor)[2]
-
MLN4924 (neddylation inhibitor, blocks cullin-RING E3 ligase activity)[2]
-
VH-298 (VHL ligand to competitively block this compound binding to VHL)[2]
B. Procedure
-
Cell Treatment : Treat cells with this compound (e.g., 5 µM) for a duration known to cause significant degradation (e.g., 7 days).[2]
-
Co-treatment : During the final 24 hours of this compound treatment, add one of the following inhibitors:
-
MG-132 (e.g., 30 µM)
-
MLN4924 (e.g., 2 µM)
-
VH-298 (e.g., 100 µM)
-
-
Analysis : Harvest the cells and perform Western blot analysis for PRMT5 as described in Protocol 1.
C. Expected Results
-
Co-treatment with MG-132, MLN4924, or VH-298 should "rescue" or restore PRMT5 protein levels compared to treatment with this compound alone. This indicates that degradation is proteasome-dependent and mediated by a VHL-containing E3 ligase.[2]
Protocol 3: Cell Proliferation Assay
This protocol assesses the functional consequence of PRMT5 degradation on cancer cell growth.
A. Materials
-
96-well plates
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Microplate reader
B. Procedure
-
Cell Seeding : Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well.[10][11]
-
Inhibitor Treatment : After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM). Include a DMSO vehicle control.[6]
-
Incubation : Incubate the plate for a relevant time period (e.g., 6 days).[6]
-
Viability Measurement : Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.
-
Data Acquisition : Measure the absorbance or luminescence using a microplate reader.[11]
C. Expected Results
-
A dose-dependent decrease in cell viability in this compound-treated wells. This demonstrates that PRMT5 degradation inhibits cell proliferation.[6] The data can be used to calculate a GI₅₀ (concentration for 50% growth inhibition).
Studying PRMT5 in Signaling Pathways
PRMT5 is a key regulator of multiple signaling pathways implicated in cancer.[1] By degrading PRMT5 with this compound, researchers can dissect its role in these networks. For example, PRMT5 promotes WNT/β-catenin signaling by epigenetically silencing pathway antagonists like AXIN2.[12]
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PRMT5 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (Iso)-MS4322 | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS4322-Mediated PRMT5 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MS4322, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader, for the effective and selective degradation of Protein Arginine Methyltransferase 5 (PRMT5). The following protocols and data are intended to facilitate research into the therapeutic potential of PRMT5 degradation in various cancer models.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, and its aberrant expression is linked to multiple cancers, including breast, lung, and hepatocellular carcinoma.[1][2] this compound is a potent and selective PRMT5 degrader that functions by linking the PRMT5 inhibitor EPZ015666 to a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of PRMT5.[2][4] These notes provide detailed protocols for inducing PRMT5 degradation using this compound in cancer cell lines and summarize the expected outcomes based on established data.
Quantitative Data Summary
The efficacy of this compound in degrading PRMT5 is dependent on both the concentration and the duration of the treatment. The following tables summarize the key quantitative data for this compound's activity in MCF-7 human breast cancer cells.
| Parameter | Value | Cell Line | Notes |
| DC₅₀ | 1.1 ± 0.6 µM | MCF-7 | Concentration required to degrade 50% of PRMT5 protein.[1][2] |
| Dₘₐₓ | 74 ± 10% | MCF-7 | Maximum percentage of PRMT5 degradation achieved.[1][2] |
| IC₅₀ | 18 nM | N/A | Inhibitory concentration for PRMT5 methyltransferase activity.[4] |
| Treatment Duration (at 5 µM) | Observed PRMT5 Degradation | Cell Line |
| 2 days | Significant degradation initiated | MCF-7 |
| 6 days | Near-maximal degradation | MCF-7 |
| 8 days | Peak degradation | MCF-7 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for assessing PRMT5 degradation.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-mediated PRMT5 degradation.
Protocol 1: In Vitro PRMT5 Degradation in Cancer Cell Lines
Objective: To determine the optimal treatment duration and concentration of this compound for PRMT5 degradation in a selected cancer cell line (e.g., MCF-7, HeLa, A549).
Materials:
-
This compound (stored as a stock solution in DMSO at -80°C)
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-PRMT5, anti-Vinculin or anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate flasks or plates.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 5 µM) for various durations (e.g., 0, 2, 4, 6, 8 days).[2]
-
For a dose-response experiment, treat cells with varying concentrations of this compound (e.g., 0.05 µM to 5 µM) for a fixed duration (e.g., 6 days).[4]
-
Include a DMSO-only treated well as a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
At the end of each treatment period, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-Vinculin or anti-Actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the PRMT5 band intensity to the corresponding loading control band intensity for each sample.
-
Express the PRMT5 levels in treated samples as a percentage of the vehicle control.
-
Protocol 2: Rescue Experiment to Confirm Mechanism of Degradation
Objective: To confirm that this compound-mediated PRMT5 degradation is dependent on the VHL E3 ligase and the proteasome.
Materials:
-
All materials from Protocol 1
-
VHL E3 ligase ligand (e.g., VH-298)
-
Proteasome inhibitor (e.g., MG-132)
-
Neddylation inhibitor (e.g., MLN4924)
-
PRMT5 inhibitor (e.g., EPZ015666)
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from Protocol 1, treating cells with 5 µM of this compound for 7 days.[2]
-
-
Co-treatment with Inhibitors:
-
During the final 24 hours of the 7-day this compound treatment, co-treat the cells with one of the following:
-
Include a control group treated with this compound only.
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 3, 4, and 5 from Protocol 1 to analyze the PRMT5 protein levels.
-
Expected Outcome: Co-treatment with VH-298, MG-132, MLN4924, or EPZ015666 should "rescue" or prevent the degradation of PRMT5, resulting in higher PRMT5 levels compared to cells treated with this compound alone. This confirms that the degradation is dependent on VHL, the proteasome, and the binding of this compound to PRMT5.[2]
Conclusion
This compound is a valuable chemical tool for studying the biological functions of PRMT5 and for exploring its potential as a therapeutic target. The provided protocols offer a framework for researchers to effectively utilize this compound to induce and study PRMT5 degradation in a controlled and reproducible manner. For optimal results, it is recommended to perform initial time-course and dose-response experiments to determine the ideal treatment conditions for the specific cell line and experimental setup.
References
preparing MS4322 stock solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a potent and selective degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of PRMT5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRMT5.[2] This targeted protein degradation offers a powerful tool for studying the cellular functions of PRMT5 and exploring its therapeutic potential in various diseases, including cancer.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in laboratory settings.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 1101.32 g/mol | [4][5] |
| Empirical Formula | C₅₅H₇₆N₁₀O₁₂S | [4][5] |
| Purity | ≥95% (HPLC) | |
| Appearance | White to beige powder | |
| Solubility | 2 mg/mL in DMSO | |
| Storage Temperature | -10°C to -25°C | [5] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.101 mg of this compound (Molecular Weight = 1101.32 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 100 µL of DMSO to the 1.101 mg of this compound.
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles and prevent contamination.
-
Storage: Store the aliquots at -20°C for long-term storage.[5] When stored properly, the stock solution should be stable for several months.
Preparation of Working Solutions
For cell-based assays, the 10 mM DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing before adding it to the cells.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Visualization of this compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound as a PROTAC, leading to the degradation of PRMT5.
Caption: this compound induces PRMT5 degradation via the ubiquitin-proteasome system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound (isomer) | C55H76N10O12S | CID 162641044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 2375432-47-4 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Measuring MS4322-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the degradation of Protein Arginine Methyltransferase 5 (PRMT5) induced by the PROTAC degrader MS4322. The protocols herein cover three key techniques: Western Blotting, Quantitative Mass Spectrometry, and the HiBiT Reporter Assay.
Introduction
This compound is a potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of PRMT5.[1][2] It functions by forming a ternary complex between PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRMT5.[3][4] Accurate measurement of this degradation is crucial for understanding its mechanism of action, determining its efficacy, and developing it as a potential therapeutic agent.
Mechanism of Action: this compound-Induced PRMT5 Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to PRMT5, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This tripartite interaction brings PRMT5 into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to PRMT5. Polyubiquitinated PRMT5 is then recognized and degraded by the 26S proteasome.
Data Presentation: Summary of Quantitative Data
The following table summarizes key quantitative parameters for this compound-induced PRMT5 degradation in MCF-7 cells, a commonly used breast cancer cell line.
| Parameter | Value | Cell Line | Technique | Reference |
| DC50 | 1.1 µM | MCF-7 | Western Blot | [1][2] |
| Dmax | 74% | MCF-7 | Western Blot | [1] |
| Time Course | Degradation initiated at Day 2, peaking by Day 8 | MCF-7 | Western Blot | [3] |
| Concentration Range | 0.05 - 5 µM | MCF-7 | Western Blot | [1] |
Experimental Protocols
Western Blotting for PRMT5 Degradation
Western blotting is a widely used technique to detect and quantify protein levels. This protocol outlines the steps to assess this compound-induced degradation of PRMT5 in cell culture.
Materials:
-
MCF-7 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20%)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PRMT5
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against PRMT5 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Quantification:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the PRMT5 band intensity to the corresponding loading control band intensity.
-
Quantitative Mass Spectrometry for Proteome-wide Selectivity
Mass spectrometry-based proteomics can provide a global and unbiased assessment of this compound's effects on the proteome, confirming the selective degradation of PRMT5.
References
Application Notes: MS4322 for Investigating Breast Cancer Progression
Introduction
MS4322 is a potent and specific first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that plays a critical role in various cellular processes, and its aberrant expression has been linked to the progression of multiple cancers, including breast cancer.[2][3] this compound offers a powerful tool for researchers to investigate the functional role of PRMT5 in breast cancer biology, providing a mechanism to specifically deplete PRMT5 protein levels rather than just inhibiting its enzymatic activity.
Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to PRMT5 and an E3 ubiquitin ligase. Specifically, this compound contains a ligand for PRMT5 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by a linker.[1][2] This dual binding brings PRMT5 into close proximity with the E3 ligase, leading to the polyubiquitination of PRMT5. The ubiquitinated PRMT5 is then recognized and degraded by the 26S proteasome. This targeted protein degradation approach allows for a sustained and potent reduction of total PRMT5 protein levels within the cell.[1][2]
Applications in Breast Cancer Research
-
Studying the Role of PRMT5 in Breast Cancer Cell Proliferation and Survival: By inducing the degradation of PRMT5, this compound can be used to assess the impact of PRMT5 loss on the growth and viability of different breast cancer subtypes. Studies have shown that this compound exhibits an antiproliferative effect in MCF-7 breast cancer cells, primarily due to its PRMT5 degradation activity.[1]
-
Investigating Downstream Signaling Pathways: The degradation of PRMT5 by this compound allows for the elucidation of downstream signaling pathways regulated by this enzyme in breast cancer cells. This can help identify novel therapeutic targets and biomarkers.
-
Validating PRMT5 as a Therapeutic Target: As a specific degrader, this compound can be used in preclinical in vitro and in vivo models to validate PRMT5 as a druggable target in breast cancer. Its efficacy can be evaluated in various breast cancer cell lines and patient-derived xenograft (PDX) models.
-
Overcoming Resistance to PRMT5 Inhibitors: In cases where cancer cells develop resistance to traditional small molecule inhibitors of PRMT5's methyltransferase activity, PROTAC-mediated degradation offers an alternative therapeutic strategy that may still be effective.
In Vivo Studies
Preclinical studies in mice have demonstrated that this compound has good plasma exposure and is well-tolerated.[1][2] A single intraperitoneal injection of 150 mg/kg resulted in significant plasma concentrations, suggesting its potential for use in animal models of breast cancer to study its anti-tumor efficacy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (50% Degradation Conc.) | MCF-7 | 1.1 µM | [1] |
| Dₘₐₓ (Max Degradation) | MCF-7 | 74% | [1] |
| IC₅₀ (Enzymatic Inhibition) | (Biochemical) | 18 nM | [1] |
| Pharmacokinetic Parameter | Species | Dose | Route | Peak Plasma Concentration | Time to Peak | Reference |
| Plasma Exposure | Mouse | 150 mg/kg | i.p. | 14 µM | 2 hours | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
This protocol outlines the steps to assess the effect of this compound on the viability of breast cancer cells.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 10 µM.[1] Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot for PRMT5 Degradation
This protocol is for detecting the degradation of PRMT5 in breast cancer cells following treatment with this compound.
-
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PRMT5, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 0.05 µM to 5 µM) for a specified time (e.g., 24, 48, or 72 hours).[1] Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Probe for a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of action of this compound as a PRMT5 PROTAC degrader.
Caption: General experimental workflow for studying this compound in breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of protein arginine methyltransferases reduces breast cancer progression by disrupting angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect in MS4322 Dose-Response Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the hook effect in dose-response experiments involving the PRMT5 degrader, MS4322.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it a concern in my this compound experiments?
The hook effect, also known as the prozone phenomenon, is an immunological phenomenon that can lead to falsely low results in immunoassays at very high concentrations of the analyte.[1][2][3] In the context of your this compound experiments, if you are using an immunoassay (e.g., ELISA) to measure a biomarker that is expected to increase with this compound dose, a hook effect can cause a paradoxical decrease in the signal at high this compound concentrations, leading to incorrect interpretation of your dose-response curve.[2][3]
Q2: What causes the hook effect in a sandwich immunoassay?
In a one-step sandwich immunoassay, the hook effect occurs when an excess of the target analyte saturates both the capture and detection antibodies simultaneously.[2][4] This prevents the formation of the "sandwich" complex (capture antibody-analyte-detection antibody) on the solid phase, as the detection antibodies are washed away bound to free analyte.[3][4] This results in a lower signal despite a high analyte concentration.
Q3: How can I determine if the unexpected drop in my dose-response curve is due to the hook effect or this compound-induced toxicity?
Distinguishing between a hook effect and cellular toxicity requires additional experiments. A key indicator of the hook effect is that diluting the sample will lead to an increase in the measured signal, bringing it into the linear range of the assay.[2][5] In contrast, if the drop in signal is due to cytotoxicity, diluting the sample will result in a proportionally lower signal. Cell viability assays (e.g., MTT or trypan blue exclusion) run in parallel with your primary assay can also help differentiate these two possibilities.
Q4: At what concentrations of my analyte should I be concerned about the hook effect?
The concentration at which the hook effect occurs is specific to the particular assay and analyte. It is crucial to determine the dynamic range of your immunoassay by running a standard curve with a wide range of analyte concentrations.[2] The hook effect will manifest as a downturn in the signal at the highest concentrations of your standard curve.[2][3]
Troubleshooting Guide
If you suspect a hook effect in your this compound dose-response experiments, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| Decreased signal at high this compound doses | Hook Effect: Excess analyte is saturating the immunoassay antibodies. | 1. Sample Dilution: Perform a serial dilution of your samples (e.g., 1:10, 1:100, 1:1000). If the hook effect is present, the diluted samples will show a higher signal than the undiluted sample.[2][5] 2. Two-Step Assay Protocol: Modify your one-step immunoassay to a two-step protocol. This involves incubating the sample with the capture antibody first, followed by a wash step to remove unbound analyte, and then adding the detection antibody. This prevents the saturation of both antibodies simultaneously.[2] |
| Cellular Toxicity: High concentrations of this compound are causing cell death, leading to a decrease in the biomarker. | 1. Perform a Cell Viability Assay: Use an orthogonal method like an MTT or trypan blue exclusion assay to assess cell viability at each this compound concentration. 2. Correlate with Proliferation Data: this compound has antiproliferative effects.[6] Compare your immunoassay results with cell proliferation data to see if the signal decrease correlates with reduced cell number. | |
| High variability in results | Inconsistent Pipetting or Dilutions: Errors in sample handling can lead to inconsistent results. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare Master Mixes: For dilutions and reagent additions, prepare master mixes to minimize pipetting variability between wells. |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate samples and reagents. | 1. Avoid Outer Wells: If possible, do not use the outermost wells of the microplate for critical samples. 2. Use Plate Sealers: Employ plate sealers during incubations to minimize evaporation.[7] |
Experimental Protocols
Protocol 1: Identifying and Overcoming the Hook Effect using Sample Dilution
This protocol outlines the steps to identify a hook effect and obtain an accurate measurement of your analyte of interest in samples treated with high concentrations of this compound.
Materials:
-
Cell lysate or conditioned media from cells treated with a dose-response of this compound.
-
Your specific immunoassay kit (e.g., ELISA).
-
Assay buffer for sample dilution.
-
Microplate reader.
Procedure:
-
Prepare a Dilution Series: For each sample, especially those from the highest this compound concentrations, prepare a series of dilutions in the assay buffer (e.g., neat, 1:10, 1:100, and 1:1000).
-
Run the Immunoassay: Follow the manufacturer's instructions for your immunoassay, loading the neat and diluted samples onto the plate.
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the concentration of the analyte in each diluted sample by multiplying the measured value by the dilution factor.
-
Compare the calculated concentrations for each dilution of the same original sample.
-
If the calculated concentrations from the diluted samples are significantly higher than the neat sample, a hook effect is present.
-
The optimal dilution is the one that yields the highest and most consistent calculated concentration within the linear range of the assay's standard curve.
-
Protocol 2: Modifying a One-Step ELISA to a Two-Step Protocol
This protocol describes how to convert a one-step sandwich ELISA to a two-step protocol to mitigate the hook effect.
Materials:
-
Your specific one-step sandwich ELISA kit.
-
Wash buffer as specified in the kit.
Procedure:
-
Coat Plate: Prepare the capture antibody-coated plate as per the kit instructions.
-
Add Samples: Add your standards and samples (from this compound treated cells) to the wells.
-
First Incubation: Incubate the plate for the recommended time to allow the analyte to bind to the capture antibody.
-
Wash Step 1: Aspirate the samples and wash the wells 3-5 times with wash buffer. This step is crucial as it removes the excess, unbound analyte.
-
Add Detection Antibody: Add the enzyme-conjugated detection antibody to each well.
-
Second Incubation: Incubate the plate to allow the detection antibody to bind to the captured analyte.
-
Wash Step 2: Aspirate the detection antibody and wash the wells 3-5 times with wash buffer to remove any unbound detection antibody.
-
Substrate Addition and Reading: Add the substrate, stop the reaction, and read the plate as per the standard protocol.
Visualizations
This compound Mechanism of Action
This compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of PRMT5.[6][8] It does this by bringing PRMT5 into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRMT5.[6][8]
Caption: Mechanism of this compound-induced PRMT5 degradation.
Experimental Workflow for Troubleshooting the Hook Effect
The following workflow illustrates the decision-making process when encountering a suspected hook effect.
Caption: Troubleshooting workflow for a suspected hook effect.
The Hook Effect in a One-Step Sandwich ELISA
This diagram illustrates the molecular interactions that lead to the hook effect.
Caption: Comparison of optimal vs. hook effect conditions in ELISA.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Hook effect | PPTX [slideshare.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. seracare.com [seracare.com]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of MS4322
Welcome to the technical support center for MS4322, a potent and selective PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental challenges, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of PRMT5.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to PRMT5, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] By bringing PRMT5 and the VHL E3 ligase into close proximity, this compound facilitates the ubiquitination of PRMT5, marking it for degradation by the proteasome.[1][3] This leads to a reduction in PRMT5 protein levels in the cell.[1][2]
Q2: What are the known on-target effects and potency of this compound?
This compound is a potent degrader of PRMT5 with a DC50 (concentration for 50% maximal degradation) of 1.1 μM in MCF-7 cells.[1][2] It also inhibits the methyltransferase activity of PRMT5 with an IC50 of 18 nM.[1][2]
Q3: What are the potential off-target effects of this compound?
While global proteomic studies have shown this compound to be highly selective for PRMT5, the potential for off-target effects, as with any small molecule, should be considered.[3] Potential sources of off-target effects include:
-
Binding to other proteins: The PRMT5 binder or the VHL E3 ligase ligand components of this compound could have some affinity for other proteins, potentially leading to their unintended degradation or modulation.
-
"Hook effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can reduce on-target degradation efficiency and potentially lead to off-target pharmacology.[4]
Q4: How can I minimize the risk of off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Dose-response experiments: Use the lowest effective concentration of this compound that achieves the desired level of PRMT5 degradation. This can be determined by performing a thorough dose-response curve.
-
Use of proper controls: Include negative and positive controls in your experiments. A negative control could be a structurally similar but inactive version of this compound. A positive control for VHL-dependent degradation could be another known VHL-recruiting PROTAC.
-
Orthogonal validation: Confirm key findings using alternative methods to modulate PRMT5 levels, such as siRNA or CRISPR-Cas9 knockout. If the phenotype is not recapitulated with genetic knockdown/knockout, it may suggest an off-target effect of this compound.
-
Washout experiments: To confirm that the observed phenotype is due to the continued presence and activity of this compound, a washout experiment can be performed. After treatment, the compound is removed, and the reversal of the phenotype is monitored over time.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent or weaker than expected PRMT5 degradation | Suboptimal this compound Concentration | Perform a detailed dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| "Hook Effect" | Test a wider range of this compound concentrations, including lower concentrations (in the nanomolar range), to see if degradation efficiency improves.[4] | |
| Cell Line Specificity | Confirm that the VHL E3 ligase is expressed in your cell line of choice. | |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. | |
| Cell toxicity or phenotype inconsistent with PRMT5 knockdown | Off-target Effects | 1. Global Proteomics: Perform quantitative mass spectrometry to identify other proteins that are downregulated upon this compound treatment. 2. Orthogonal Validation: Use siRNA or CRISPR-Cas9 to knockdown PRMT5 and see if the phenotype is reproduced. 3. CETSA (Cellular Thermal Shift Assay): Confirm direct binding of this compound to potential off-target proteins identified in the proteomics screen. |
| High Compound Concentration | Reduce the concentration of this compound to the lowest effective dose. | |
| Difficulty reproducing results | Variability in Experimental Conditions | Standardize cell passage number, confluency, and reagent preparation. Ensure consistent incubation times and conditions. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (PRMT5 Degradation) | MCF-7 | 1.1 μM | [1][2] |
| IC50 (PRMT5 Methyltransferase Activity) | N/A | 18 nM | [1][2] |
| Dmax (Maximum Degradation) | MCF-7 | 74% | [3] |
Experimental Protocols
Protocol 1: Western Blot for PRMT5 Degradation
Objective: To quantify the levels of PRMT5 protein in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 μM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PRMT5 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the PRMT5 band intensity to the loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound-mediated PRMT5 degradation on cell viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Mechanism of this compound-induced PRMT5 degradation.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Technical Support Center: Optimizing MS4322 Concentration for Maximal Degradation
Welcome to the technical support center for the optimization of MS4322, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It works by simultaneously binding to the target protein, PRMT5, and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to PRMT5. Polyubiquitinated PRMT5 is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.[1][2][3][4]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases, resulting in a bell-shaped dose-response curve. This occurs because the high concentration of the PROTAC leads to the formation of non-productive binary complexes (this compound-PRMT5 or this compound-VHL) instead of the productive ternary complex (PRMT5-MS4322-VHL) required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Q3: My this compound treatment is not showing any PRMT5 degradation. What are the possible reasons?
A3: Several factors could contribute to a lack of degradation:
-
Suboptimal Concentration: You may be using a concentration that is too low to be effective or one that is in the range of the "hook effect." A broad dose-response is recommended.
-
Incorrect Incubation Time: The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration.
-
Low E3 Ligase Expression: The cell line you are using may not express sufficient levels of the VHL E3 ligase for effective degradation.
-
Compound Instability or Insolubility: Ensure that this compound is properly dissolved and stable in your cell culture media.
-
Experimental Issues: Problems with cell lysis, protein quantification, or western blotting can also lead to inaccurate results.
Q4: I'm observing multiple bands for PRMT5 on my western blot after this compound treatment. What does this mean?
A4: Multiple bands could indicate several possibilities. Protein degradation can sometimes result in the appearance of cleavage products. Alternatively, post-translational modifications of PRMT5 could be altered, leading to shifts in its migration on the gel. Ensure your lysis buffer contains protease inhibitors to prevent non-specific degradation during sample preparation.
Q5: Can I use a different E3 ligase ligand with the PRMT5 binder from this compound?
A5: this compound is specifically designed with a VHL ligand. While it is possible to synthesize new PROTACs using the same PRMT5 binder with a different E3 ligase ligand (e.g., for Cereblon), this would be a new molecule with different properties and would require its own optimization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation observed at any concentration. | 1. Cell line lacks sufficient VHL E3 ligase expression. 2. This compound is inactive or degraded. 3. Incubation time is too short. | 1. Verify VHL expression in your cell line via western blot or qPCR. Consider using a different cell line. 2. Use a fresh stock of this compound and verify its integrity. 3. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours). |
| Bell-shaped dose-response curve ("Hook Effect"). | Formation of non-productive binary complexes at high concentrations. | Perform a wider dose-response with more data points at the higher concentration range to accurately determine the optimal concentration (Dmax) and DC50. |
| High variability between replicates. | 1. Inconsistent cell seeding density. 2. Pipetting errors during serial dilutions. 3. Uneven protein loading in western blot. | 1. Ensure a homogenous cell suspension and accurate cell counting. 2. Prepare a master mix of this compound dilutions to add to the cells. 3. Perform a protein quantification assay (e.g., BCA) and normalize all samples to the same concentration before loading. |
| Weak or no signal for PRMT5 in control samples. | 1. Low PRMT5 expression in the chosen cell line. 2. Inefficient antibody. 3. Insufficient protein loaded. | 1. Confirm PRMT5 expression levels in your cell line. 2. Use a validated primary antibody for PRMT5. 3. Load a sufficient amount of total protein (e.g., 20-30 µg). |
Data Presentation
Table 1: In Vitro Activity of this compound in MCF-7 Cells
| Parameter | Value | Cell Line | Reference |
| DC50 | 1.1 µM | MCF-7 | [2][5] |
| Dmax | 74% | MCF-7 | [1][2] |
| IC50 (PRMT5 methyltransferase activity) | 18 nM | N/A | [2][5] |
Table 2: Effect of this compound on PRMT5 Levels and Cell Growth in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect on PRMT5 Levels | Effect on Cell Growth | Reference |
| MCF-7 | Breast Cancer | Reduced | Inhibited | [1][2][3] |
| HeLa | Cervical Cancer | Reduced | Inhibited | [2] |
| A549 | Lung Cancer | Reduced | Inhibited | [2] |
| A172 | Glioblastoma | Reduced | Inhibited | [2] |
| Jurkat | Leukemia | Reduced | Inhibited | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for PRMT5 Degradation
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) of this compound in a selected cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PRMT5, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.01, 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-200 µL).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Western Blotting:
-
Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PRMT5 and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the PRMT5 band intensity to the corresponding loading control.
-
Calculate the percentage of PRMT5 remaining relative to the vehicle-treated control.
-
Plot the percentage of PRMT5 remaining versus the log of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced PRMT5 degradation.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: PRMT5 interaction with the mTOR signaling pathway.
References
MS4322 Technical Support Center: A Guide for Primary Cell Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing MS4322, a first-in-class PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5), in primary cell models.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific PROTAC (Proteolysis Targeting Chimera) degrader of PRMT5.[4] It functions by simultaneously binding to PRMT5 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PRMT5 by the proteasome.[1][4] This targeted degradation of PRMT5 inhibits its methyltransferase activity and can induce anti-proliferative effects.[2][4]
Q2: What is the recommended starting concentration range for this compound in primary cells?
A2: While optimal concentrations are cell-type dependent, a good starting point for primary cell experiments is a dose-response curve ranging from 0.1 µM to 10 µM. In MCF-7 cancer cells, this compound has a DC50 of 1.1 µM for PRMT5 degradation and an IC50 of 18 nM for inhibiting PRMT5's methyltransferase activity.[4] Primary cells may require different concentrations for optimal effect.
Q3: How long should I incubate my primary cells with this compound?
A3: Incubation times can vary depending on the experimental endpoint. For PRMT5 degradation, significant reduction in protein levels has been observed in cancer cell lines with treatment durations of 6 to 7 days.[4] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours, and longer) to determine the optimal treatment duration for your specific primary cell type and desired outcome.
Q4: How can I confirm that this compound is working in my primary cells?
A4: The most direct method to confirm this compound activity is to measure the reduction in PRMT5 protein levels via Western blotting. You can also assess the downstream effects of PRMT5 inhibition, such as changes in symmetric dimethylarginine (SDMA) levels on target proteins or observing a desired phenotypic outcome, like decreased cell proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low reduction in PRMT5 protein levels | 1. Suboptimal Concentration: The effective concentration for your primary cell type may be higher than that used in cancer cell lines. 2. Insufficient Incubation Time: PRMT5 degradation may be a slower process in your primary cells. 3. Low Proteasome Activity: Primary cells might have lower baseline proteasome activity. 4. Compound Instability: this compound may be unstable in your specific cell culture medium over long incubation periods. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.05 µM to 20 µM). 2. Conduct a time-course experiment with extended incubation times (e.g., up to 7 days). 3. As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound to see if PRMT5 levels are rescued, confirming a proteasome-dependent degradation mechanism. 4. Replenish the medium with fresh this compound every 48-72 hours. |
| High Cell Toxicity or Off-Target Effects | 1. Concentration Too High: The concentration of this compound may be causing general cellular stress. 2. Solvent Toxicity: If using DMSO as a solvent, the final concentration in the culture medium may be too high. | 1. Lower the concentration of this compound and perform a careful dose-response to find a non-toxic, effective concentration. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle-only control in your experiments. |
| Inconsistent Results Between Experiments | 1. Primary Cell Variability: Primary cells from different donors or passages can exhibit significant variability. 2. Inconsistent Cell Health: Variations in cell density, passage number, or overall health can affect treatment response. | 1. Use primary cells from the same donor and passage number for a set of experiments. If using cells from multiple donors, analyze the data on a per-donor basis. 2. Standardize your cell culture and treatment protocols, ensuring consistent cell seeding densities and monitoring cell health before and during the experiment. |
Data Summary
The following tables summarize key quantitative data for this compound based on studies in cancer cell lines. These values can serve as a reference for designing experiments in primary cells.
Table 1: In Vitro Efficacy of this compound in MCF-7 Cells
| Parameter | Value | Cell Line |
| DC50 (PRMT5 Degradation) | 1.1 µM | MCF-7 |
| Dmax (Maximum Degradation) | 74% | MCF-7 |
| IC50 (Methyltransferase Inhibition) | 18 nM | N/A (Biochemical Assay) |
Data sourced from MedChemExpress product information.[4]
Table 2: Effective Concentrations and Durations of this compound in Cancer Cell Lines
| Concentration Range | Incubation Time | Effect | Cell Lines |
| 0.05 - 5 µM | 6 days | PRMT5 protein level reduction | MCF-7 |
| 5 µM | 7 days | PRMT5 degradation (VHL- and proteasome-dependent) | MCF-7 |
| 0.1 - 10 µM | 6 days | Anti-proliferative effect | MCF-7 |
| 5 µM | 6 days | PRMT5 protein level reduction and growth inhibition | HeLa, A549, A172, Jurkat |
Data compiled from MedChemExpress product information.[4]
Experimental Protocols
Protocol 1: Western Blot for PRMT5 Degradation
-
Cell Seeding: Seed primary cells at an appropriate density in a multi-well plate and allow them to adhere and stabilize for 24 hours.
-
This compound Treatment: Prepare a range of this compound concentrations in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 48, 72, 96 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize PRMT5 protein levels to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Item - Discovery of a Potent and Selective Protein Arginine Methyltransferase 5 (PRMT5) PROTAC Degrader - American Chemical Society - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results with MS4322
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MS4322, a first-in-class PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of PRMT5.[1][2][3][4] It functions as a bifunctional molecule: one end binds to PRMT5, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5][6] This proximity induces the ubiquitination of PRMT5, marking it for degradation by the proteasome.[1][2][3]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to effectively reduce PRMT5 protein levels and inhibit cell growth in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), A172 (glioblastoma), and Jurkat (T-cell leukemia) cells.[1][2]
Q3: What are the typical working concentrations and treatment times for this compound?
The optimal concentration and incubation time can vary depending on the cell line and experimental goals. However, effective degradation of PRMT5 in MCF-7 cells has been observed in the concentration range of 0.05-5 µM with treatment times of 6 to 7 days.[1][2] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: Is the degradation of PRMT5 by this compound reversible?
Yes, the degradation of PRMT5 induced by this compound has been shown to be reversible. Upon removal of the compound, PRMT5 protein levels can be restored.[3]
Troubleshooting Inconsistent Results
Problem 1: No or low degradation of PRMT5 observed.
Possible Cause 1: Suboptimal this compound Concentration (The "Hook Effect")
At excessively high concentrations, PROTACs can form binary complexes with either the target protein (PRMT5) or the E3 ligase (VHL), rather than the productive ternary complex required for degradation. This phenomenon, known as the "hook effect," leads to reduced degradation efficiency at high concentrations.[1][7]
-
Solution: Perform a wide dose-response experiment with serial dilutions of this compound (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range for maximal degradation.[7][8]
Possible Cause 2: Poor Cell Permeability or Compound Instability
PROTACs are relatively large molecules and may have issues with cell membrane permeability. Additionally, the compound may be unstable in your cell culture medium.
-
Solution:
-
Ensure proper solubilization of this compound. It is soluble in DMSO.[9]
-
Minimize freeze-thaw cycles of the stock solution.
-
Assess the stability of this compound in your specific cell culture medium over the course of your experiment.
-
Possible Cause 3: Issues with the E3 Ligase or Proteasome Pathway
The activity of this compound is dependent on the presence and activity of the VHL E3 ligase and the proteasome.[3]
-
Solution:
-
Confirm that your cell line expresses VHL.
-
As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). Inhibition of the proteasome or neddylation pathway should rescue PRMT5 from degradation.[3]
-
To confirm VHL-dependency, co-treat with a VHL ligand like VH-298, which should compete with this compound and reduce PRMT5 degradation.[3]
-
Possible Cause 4: High Rate of PRMT5 Synthesis
If the cell is synthesizing new PRMT5 protein at a high rate, it may counteract the degradation induced by this compound.
-
Solution: Try a shorter treatment time to observe degradation before significant new protein synthesis occurs.[10]
Problem 2: High variability between experimental replicates.
Possible Cause 1: Inconsistent Cell Culture Conditions
Variations in cell passage number, confluency, or overall cell health can impact the efficiency of the ubiquitin-proteasome system and protein expression levels.
-
Solution: Standardize your cell culture procedures. Use cells within a consistent and narrow passage number range, and seed cells at a consistent density for all experiments.
Possible Cause 2: Inaccurate Pipetting or Dilution of this compound
Given the potent nature of PROTACs, small variations in concentration can lead to significant differences in results.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent dosing across wells and experiments.
Possible Cause 3: Issues with Protein Extraction or Western Blotting
Inconsistent lysis, protein quantification, or antibody incubation can all contribute to variability.
-
Solution: Follow a standardized and optimized protocol for protein extraction and Western blotting. Ensure complete cell lysis and accurate protein concentration measurements. Use a reliable and validated antibody for PRMT5.
Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 | 1.1 µM | MCF-7 | [1][2] |
| Dmax | 74% | MCF-7 | [1][11] |
| IC50 (Methyltransferase Activity) | 18 nM | N/A | [1][2][11] |
| Effective Concentration Range | 0.05 - 5 µM | MCF-7 | [1][2] |
| Treatment Duration | 6 - 7 days | MCF-7 | [1][2] |
Experimental Protocols
Key Experiment: Western Blot for PRMT5 Degradation
This protocol describes a standard Western blot procedure to assess the degradation of PRMT5 in cultured cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 6 days).
-
-
Cell Lysis:
-
Aspirate the cell culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PRMT5 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the PRMT5 signal to the loading control.
-
Visualizations
Caption: Mechanism of action for this compound-induced PRMT5 degradation.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. (Iso)-MS4322 | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting MS4322 Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a lack of MS4322 activity in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5). It is a heterobifunctional molecule that simultaneously binds to PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of PRMT5, marking it for degradation by the proteasome. This compound also directly inhibits the methyltransferase activity of PRMT5 with an IC50 of 18 nM.
Q2: I am not seeing any activity with this compound in my experiment. What are the general areas I should investigate?
A lack of this compound activity can typically be attributed to one of three areas:
-
Compound Integrity and Handling: Issues with the solubility, stability, or storage of the this compound compound.
-
Assay System and Reagents: Problems related to the specific components and conditions of your in vitro assay (biochemical or cell-based).
-
Experimental Protocol: Suboptimal parameters within your experimental procedure, such as incubation times or concentrations.
Q3: What is the difference between a biochemical and a cell-based in vitro assay for this compound?
-
Biochemical assays typically use purified proteins in a reconstituted system to measure a specific molecular event, such as the direct inhibition of PRMT5's enzymatic activity or the formation of the PRMT5-MS4322-VHL ternary complex.
-
Cell-based assays are performed using living cells and measure the downstream consequences of this compound action, most commonly the reduction in PRMT5 protein levels (degradation).
Troubleshooting Guide: Lack of this compound Activity in Biochemical Assays
This guide focuses on experiments using purified components (e.g., enzyme activity assays, binding assays).
| Potential Problem | Possible Cause | Recommended Solution |
| No Inhibition of PRMT5 Activity | Inactive PRMT5 Enzyme: The purified PRMT5 enzyme may be improperly folded or lack necessary co-factors. | 1. Verify the activity of your PRMT5 enzyme using a known substrate and positive control inhibitor. 2. Ensure the presence of any required co-factors for PRMT5 activity in your assay buffer. |
| Inappropriate Assay Conditions: ATP concentration is too high for competitive inhibition, or the substrate concentration is not optimal. | 1. Determine the Km of ATP for your PRMT5 enzyme and use an ATP concentration at or below the Km. 2. Optimize the substrate concentration to be within the linear range of the assay. | |
| No Ternary Complex Formation | Inactive VHL E3 Ligase Complex: The purified VHL complex may not be functional. | 1. Confirm the integrity and activity of the VHL complex components (VHL, Elongin B, Elongin C). 2. Perform a quality control experiment to ensure the VHL complex can bind to its known ligands. |
| Missing Assay Components: The assay is lacking essential components for ubiquitination. | For in vitro ubiquitination assays, ensure the presence of E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in addition to PRMT5, VHL, and this compound.[1] | |
| General Issues | This compound Degradation or Precipitation: The compound may not be stable or soluble in the assay buffer. | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. 2. Visually inspect for precipitation after dilution into the aqueous assay buffer. 3. Consider including a low percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) to aid solubility. |
Troubleshooting Guide: Lack of this compound Activity in Cell-Based Assays
This guide focuses on experiments conducted in cultured cells where the primary readout is PRMT5 degradation.
| Potential Problem | Possible Cause | Recommended Solution |
| No PRMT5 Degradation | Low Cell Permeability: this compound may not be efficiently entering the cells. | 1. Increase the incubation time to allow for sufficient compound uptake. 2. If available, use a positive control PROTAC with known good cell permeability. |
| Insufficient VHL E3 Ligase Expression: The cell line used may have low endogenous levels of VHL. | 1. Verify the expression of VHL in your cell line via Western blot or qPCR. 2. Consider using a cell line known to have robust VHL expression. | |
| Proteasome Inhibition: The proteasome, which is required for degradation, may be inhibited. | Avoid co-treatment with proteasome inhibitors unless it is for a control experiment to demonstrate proteasome-dependent degradation. | |
| Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Conduct a time-course experiment to identify the optimal treatment duration for PRMT5 degradation. | |
| General Issues | Compound Instability in Media: this compound may be unstable in the cell culture media over time. | 1. Minimize the exposure of media containing this compound to light. 2. Consider refreshing the media with new compound for long-term experiments. |
| Cell Line Specific Factors: The specific biology of the chosen cell line may be resistant to PRMT5 degradation. | Test this compound in a different cancer cell line known to be sensitive to PRMT5 inhibition or degradation. |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
Objective: To determine if this compound can induce the ubiquitination of PRMT5 in a reconstituted system.
Materials:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant human PRMT5
-
Human ubiquitin
-
This compound
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-PRMT5 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing the ubiquitination buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 10 µM), and ATP (e.g., 2 mM).
-
Add recombinant PRMT5 (e.g., 200 nM) and the VBC complex (e.g., 100 nM) to the reaction mixture.
-
Add this compound to the desired final concentration (e.g., 1 µM). For a negative control, add an equivalent volume of DMSO.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot analysis using an anti-PRMT5 antibody to detect higher molecular weight bands corresponding to ubiquitinated PRMT5. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Protocol 2: Cellular Degradation Assay (Western Blot)
Objective: To quantify the degradation of endogenous PRMT5 in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, for control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: anti-PRMT5, anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for the desired time (e.g., 24 hours).
-
For a proteasome inhibitor control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PRMT5, VHL, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the PRMT5 levels to the loading control to determine the extent of degradation.
Visualizations
Caption: Troubleshooting logic for lack of this compound activity.
Caption: this compound mechanism of action pathway.
References
MS4322 Technical Support Center: Enhancing Cellular Uptake
Welcome to the technical support center for MS4322, a first-in-class PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cell permeability of this compound and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a specific and potent PROTAC (Proteolysis Targeting Chimera) designed to target PRMT5 for degradation.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to PRMT5 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This ternary complex formation (PRMT5-MS4322-VHL) leads to the ubiquitination of PRMT5, marking it for degradation by the proteasome.[1][2] This targeted degradation of PRMT5 has shown anti-proliferative effects in various cancer cell lines.[1]
Q2: Is this compound cell-permeable?
Q3: What are the common causes of poor cell permeability for PROTACs like this compound?
A3: PROTACs are large molecules, often with molecular weights exceeding the typical range for good passive diffusion as defined by guidelines like Lipinski's Rule of Five. Common factors contributing to poor cell permeability in PROTACs include:
-
High Molecular Weight: PROTACs are inherently large, which can hinder their ability to passively diffuse across the cell membrane.
-
High Polar Surface Area (PSA): A large number of polar atoms can reduce a molecule's ability to partition into the hydrophobic lipid bilayer of the cell membrane.
-
Low Lipophilicity (LogP): An unfavorable octanol-water partition coefficient can prevent efficient membrane translocation.
-
Efflux Transporter Substrate: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
Q4: How can I assess the cell permeability of this compound in my experiments?
A4: Standard in vitro permeability assays are recommended to quantify the cell permeability of this compound. The two most common assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a high-throughput method to assess intrinsic passive permeability.
-
Caco-2 Cell Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can measure both passive diffusion and active transport, including efflux.
Troubleshooting Guide: Improving this compound Cell Permeability
If you are experiencing issues with the cellular activity of this compound that you suspect are related to poor cell permeability, consider the following troubleshooting steps.
| Observation | Potential Cause | Suggested Action |
| Low or variable cellular potency of this compound. | Inconsistent or low intracellular concentration of this compound. | 1. Quantify Permeability: Perform a PAMPA or Caco-2 assay to determine the apparent permeability (Papp) of your batch of this compound. 2. Optimize Vehicle/Solvent: Ensure this compound is fully solubilized in the cell culture medium. Test different, non-toxic concentrations of solvents like DMSO. |
| High PAMPA permeability but low Caco-2 permeability. | This compound may be a substrate for cellular efflux pumps. | 1. Conduct Bidirectional Caco-2 Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use Efflux Pump Inhibitors: Co-incubate this compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) in your cellular assays. An increase in this compound activity would confirm it as an efflux substrate. |
| Consistently low permeability in all assays. | The inherent physicochemical properties of this compound may limit its passive diffusion. | 1. Structural Modification (if feasible): Consider synthesizing analogs of this compound with modified linkers. Optimizing the linker length and composition can improve physicochemical properties such as PSA and LogP. Polyethylene glycol (PEG) linkers are often used to enhance solubility and permeability. 2. Prodrug Approach: Design a more permeable, inactive version of this compound that is converted to the active form by intracellular enzymes. |
Data Presentation: Physicochemical Properties and Permeability Benchmarks
While specific quantitative permeability data for this compound is not publicly available, the following tables provide a summary of its known physicochemical properties and general benchmark values for interpreting permeability assay results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₅H₇₆N₁₀O₁₂S | Vendor Data |
| Molecular Weight | 1101.32 g/mol | Vendor Data |
| Description | A specific PRMT5 PROTAC degrader. | [1][2] |
| Mechanism | Recruits VHL E3 ligase to PRMT5 for proteasomal degradation. | [1][3] |
Table 2: General Classification of Compound Permeability in Caco-2 Assays
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Intestinal Absorption |
| Low | < 1.0 | < 50% |
| Moderate | 1.0 - 10.0 | 50 - 84% |
| High | > 10.0 | ≥ 85% |
Note: These are general guideline values and can vary between laboratories and specific assay conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)
-
Donor and acceptor plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for lipid membrane (e.g., dodecane)
-
Lecithin (B1663433) (or other phospholipids)
-
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Procedure:
-
Prepare the PAMPA Membrane: Coat the filter of the donor plate with a solution of lecithin in an organic solvent (e.g., 1% lecithin in dodecane). Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Solutions:
-
Donor Solution: Dilute the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%) to not disrupt the membrane.
-
Acceptor Solution: Fill the wells of the acceptor plate with PBS (pH 7.4), which may also contain a small percentage of DMSO to match the donor solution.
-
-
Assemble the PAMPA Plate: Place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor solution.
-
Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value can be calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[drug]acceptor = concentration of this compound in the acceptor well
-
[drug]equilibrium = equilibrium concentration
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the steps for a bidirectional Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to indicate a confluent monolayer.
-
Alternatively, perform a Lucifer yellow rejection assay. The amount of Lucifer yellow that leaks through the monolayer should be minimal (<2%).
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the this compound solution in transport buffer to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specific time (e.g., 2 hours).
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the efflux ratio (ER):
ER = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: Mechanism of action of this compound leading to PRMT5 degradation.
Caption: Troubleshooting workflow for low cellular activity of this compound.
References
Validation & Comparative
On-Target Validation of MS4322: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for validating the on-target effects of MS4322, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5). We will explore the use of this compound in conjunction with siRNA (small interfering RNA) knockdown of PRMT5, presenting supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Introduction to this compound and On-Target Validation
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of PRMT5.[1][2] PRMT5 is an enzyme that plays a critical role in various cellular processes, and its aberrant expression is implicated in multiple cancers. As a targeted protein degrader, it is crucial to demonstrate that the observed biological effects of this compound are a direct consequence of PRMT5 degradation. siRNA-mediated gene silencing serves as a gold-standard orthogonal method to phenocopy the effects of targeted protein degradation, thereby validating the on-target activity of the degrader.
Comparison of this compound and PRMT5 siRNA Knockdown
| Feature | This compound (PRMT5 Degrader) | PRMT5 siRNA Knockdown |
| Mechanism of Action | Post-translational: Induces ubiquitination and proteasomal degradation of the existing PRMT5 protein. | Post-transcriptional: Degrades PRMT5 mRNA, preventing the synthesis of new PRMT5 protein. |
| Mode of Action | Chemical-induced protein degradation. | RNA interference (RNAi). |
| Speed of Onset | Rapid, with protein degradation observed within hours to days. In MCF-7 cells, this compound at 5 µM initiated PRMT5 degradation on day 2, with maximal degradation by day 8.[1] | Slower onset, typically requiring 48-72 hours for significant protein depletion. |
| Duration of Effect | Reversible upon compound washout. | Transient, with protein levels recovering as the siRNA is diluted or degraded. |
| Specificity | Highly selective for PRMT5, as demonstrated by global proteomic studies.[2] | Can have off-target effects due to partial complementarity with other mRNAs. |
| Typical Efficacy | DC50 of 1.1 µM for PRMT5 degradation in MCF-7 cells.[1] | Can achieve >90% knockdown of target mRNA, leading to significant protein reduction. |
| Cellular Effects | Inhibition of cell proliferation in various cancer cell lines, including MCF-7, HeLa, A549, and Jurkat cells.[1] | Inhibition of cell proliferation and induction of apoptosis in cancer cells. |
Signaling Pathway and Experimental Workflow
PRMT5 Signaling Pathway Targeted by this compound
Caption: Mechanism of this compound-induced PRMT5 degradation and its downstream cellular consequences.
Comparative Experimental Workflow for On-Target Validation
Caption: Comparative workflow for validating the on-target effects of this compound using siRNA knockdown.
Experimental Protocols
This compound Treatment Protocol
-
Cell Seeding: Plate cells (e.g., MCF-7) in a suitable multi-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Endpoint Analysis: Harvest cells for downstream analysis, such as Western blotting to determine PRMT5 protein levels or cell viability assays.
PRMT5 siRNA Knockdown Protocol
-
Cell Seeding: One day prior to transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute PRMT5-targeting siRNA and a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Endpoint Analysis: Harvest cells to verify knockdown efficiency by qRT-PCR (for mRNA levels) and Western blot (for protein levels), and perform functional assays.
Alternative On-Target Validation Methods
While siRNA provides a robust method for on-target validation, other techniques can offer a more comprehensive understanding of a PROTAC's selectivity and mechanism of action.
Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach allows for the global analysis of protein abundance changes following PROTAC treatment. It can confirm the specific degradation of the target protein and identify any potential off-target effects.
Protocol Outline:
-
Sample Preparation: Treat cells with this compound at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify proteins. Proteins showing a significant and dose-dependent decrease in abundance are considered targets or off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the direct engagement of a compound with its target protein in a cellular environment. Ligand binding often stabilizes the target protein, leading to an increase in its thermal stability.
Protocol Outline:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Solubilization and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble PRMT5 at each temperature using Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates target engagement.
Conclusion
Validating the on-target effects of a potent PROTAC degrader like this compound is a critical step in its preclinical development. Comparing the phenotypic outcomes of this compound treatment with those of PRMT5 siRNA knockdown provides strong evidence that the observed cellular effects are indeed mediated through the degradation of PRMT5. Furthermore, employing orthogonal methods such as quantitative proteomics and CETSA can provide a more in-depth understanding of the compound's selectivity and direct target engagement. This multi-faceted approach to on-target validation will provide researchers with a high degree of confidence in their findings and facilitate the advancement of novel targeted protein degraders.
References
MS4322: A Highly Selective PRMT5 Degrader for Targeted Cancer Therapy Research
A detailed comparison of the first-in-class PRMT5 PROTAC degrader, MS4322, with alternative PRMT5-targeting compounds, highlighting its exceptional selectivity across the human proteome.
For researchers in oncology and drug development, the precise targeting of cancer-associated proteins is paramount. This compound is a first-in-class PROTAC (Proteolysis Targeting Chimera) that induces the specific degradation of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in multiple cancers.[1][2][3] This guide provides a comprehensive analysis of this compound's selectivity profile, comparing it with other PRMT5-targeting agents and detailing the experimental methodologies used for its characterization.
High Selectivity of this compound for PRMT5
This compound was developed by linking a PRMT5 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This bifunctional design enables the recruitment of the cellular protein degradation machinery to PRMT5, leading to its ubiquitination and subsequent destruction by the proteasome.
A key advantage of this compound is its remarkable selectivity. A global proteomics study using mass spectrometry revealed that treatment of MCF-7 breast cancer cells with this compound resulted in the significant degradation of PRMT5 with minimal impact on other proteins in the proteome.[1] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicities in therapeutic applications.
Comparison with Alternative PRMT5-Targeting Compounds
To provide a comprehensive overview, this guide compares this compound with two alternative PRMT5-targeting compounds: GSK3326595, a catalytic inhibitor of PRMT5, and MRTX1719, an MTA-cooperative PRMT5 inhibitor.
| Compound | Mechanism of Action | On-Target Potency | Selectivity Profile |
| This compound | PRMT5 Degrader (PROTAC) | DC₅₀ = 1.1 µM (MCF-7 cells)[1] | Highly selective for PRMT5 degradation, as demonstrated by global proteomics.[1] |
| GSK3326595 | PRMT5 Catalytic Inhibitor | IC₅₀ = 6.2 nM | Selective against a panel of other methyltransferases. |
| MRTX1719 | MTA-Cooperative PRMT5 Inhibitor | IC₅₀ = 8 nM (in MTAP-deleted cells) | Highly selective for MTAP-deleted cancer cells (>70-fold). |
Experimental Methodologies
The selectivity and potency of this compound were determined using state-of-the-art experimental techniques.
Global Proteomics for Selectivity Profiling
To assess the selectivity of this compound across the entire proteome, a label-free quantitative (LFQ) mass spectrometry-based proteomics approach was employed.
Experimental Workflow:
Figure 1. Workflow for quantitative proteomic analysis of this compound selectivity.
Protocol:
-
Cell Culture and Treatment: MCF-7 cells were cultured and treated with 5 µM of this compound or a DMSO vehicle control for 5 days.[1]
-
Cell Lysis and Protein Digestion: Following treatment, cells were lysed, and the extracted proteins were digested into peptides using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.
-
Data Analysis: Label-free quantification algorithms were used to compare the abundance of thousands of proteins between the this compound-treated and control samples.
In Vitro PRMT5 Inhibition Assay
The intrinsic inhibitory activity of this compound on the methyltransferase function of PRMT5 was assessed using a biochemical assay.
Experimental Workflow:
Figure 2. Workflow for in vitro PRMT5 methyltransferase inhibition assay.
Protocol:
-
Reaction Setup: Recombinant human PRMT5/MEP50 complex, a histone substrate, and the methyl donor S-adenosyl-L-[methyl-³H]methionine were combined in a reaction buffer.
-
Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixtures.
-
Incubation: The reactions were incubated to allow for methyltransferase activity.
-
Measurement: The incorporation of the radiolabeled methyl group ([³H]) into the histone substrate was measured using a scintillation counter.
-
IC₅₀ Calculation: The concentration of this compound that resulted in 50% inhibition of PRMT5 activity (IC₅₀) was calculated.
Signaling Pathway Context
PRMT5 plays a crucial role in various cellular processes by methylating histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and DNA damage repair. By inducing the degradation of PRMT5, this compound can effectively modulate these pathways, making it a valuable tool for studying PRMT5 function and a promising candidate for cancer therapy.
Figure 3. Signaling pathway of this compound-induced PRMT5 degradation and its downstream effects.
Conclusion
This compound stands out as a highly selective and potent degrader of PRMT5. Its unique mechanism of action and exceptional selectivity, as confirmed by comprehensive proteomic analysis, make it a superior research tool and a promising therapeutic candidate compared to traditional small molecule inhibitors. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar targeted protein degraders.
References
comparative analysis of MS4322 and newer PRMT5 degraders
A Comparative Analysis of MS4322 and Newer PRMT5 Degraders for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, with a particular focus on high-value oncology targets like Protein Arginine Methyltransferase 5 (PRMT5). The first-in-class PRMT5 degrader, this compound, paved the way for the development of novel, more potent, and selective agents. This guide provides a comprehensive comparative analysis of this compound and two notable newer PRMT5 degraders, MS115 and YZ-836P, to aid researchers in selecting the appropriate tool for their studies.
Introduction to PRMT5 Degraders
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in various cellular processes, including gene transcription, RNA splicing, and cell cycle progression. Its overexpression is implicated in numerous cancers, making it an attractive therapeutic target. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. This guide compares three PRMT5-targeting PROTACs:
-
This compound : The first-in-class PRMT5 degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
MS115 : A "best-in-class" VHL-recruiting PRMT5 degrader with significantly improved potency over this compound.
-
YZ-836P : A newer PRMT5 degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase and has shown promise in triple-negative breast cancer (TNBC) models.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound, MS115, and YZ-836P, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Degradation Potency
| Compound | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Time to Dmax | Reference |
| This compound | PRMT5 | VHL | MCF-7 | 1.1 µM | 74% | 6-8 days | [1] |
| MS115 | PRMT5 | VHL | MDAMB468 | 17.4 nM | >85% | 24 hours | [2] |
| YZ-836P | PRMT5 | CRBN | HCC1806 | Not Reported | Not Reported | 2-3 days | [3] |
| HCC1937 | Not Reported | Not Reported | 2-3 days | [3] |
Table 2: Anti-proliferative and Inhibitory Activity
| Compound | Cell Line | IC50 (Anti-proliferative) | IC50 (PRMT5 Methyltransferase Activity) | Reference |
| This compound | MCF-7 | ~3-10 µM (at 6 days) | 18 nM | [1] |
| MS115 | MDAMB468 | Not Reported | Not Reported | [2] |
| YZ-836P | HCC1806 | 2.1 µM (at 2 days) | Not Reported | [3] |
| HCC1937 | 1.0 µM (at 2 days) | Not Reported | [3] |
Mechanism of Action and Selectivity
This compound and MS115 both function by inducing the ubiquitination and subsequent proteasomal degradation of PRMT5 through the recruitment of the VHL E3 ligase. A global proteomics study revealed that this compound is highly selective for PRMT5[4]. MS115 is described as a potent and selective degrader, suggesting a favorable selectivity profile[5][6].
In contrast, YZ-836P recruits the CRBN E3 ligase to achieve PRMT5 degradation[3]. This alternative mechanism can be advantageous in cellular contexts where VHL-based degradation is less effective. While a direct head-to-head proteomics-based selectivity comparison with this compound and MS115 is not yet published, YZ-836P has demonstrated potent anti-tumor effects in TNBC models, suggesting a functionally relevant selectivity for PRMT5 in this context[3].
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of published findings. Below are methodologies for key experiments cited in the characterization of these PRMT5 degraders.
Western Blotting for PRMT5 Degradation
This protocol is adapted from the methodologies described for the characterization of PRMT5 degraders.
-
Cell Culture and Treatment : Plate cells (e.g., MCF-7, MDAMB468, HCC1806, HCC1937) at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of the PRMT5 degrader or DMSO (vehicle control) for the indicated time points (e.g., 24 hours to 8 days).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting :
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins on a 4-20% Tris-glycine gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRMT5 (specific dilutions as per manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize PRMT5 protein levels to a loading control such as GAPDH or β-actin.
-
Cell Viability Assay (e.g., MTT or SRB Assay)
This protocol is a generalized procedure based on standard cell viability assays used in the evaluation of anti-cancer compounds.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the PRMT5 degrader or DMSO control for the desired duration (e.g., 2 to 6 days).
-
MTT Assay :
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB Assay :
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the cells with 0.4% sulforhodamine B (SRB) solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values using non-linear regression analysis.
In Vitro Ubiquitination Assay
This protocol provides a general workflow to demonstrate PROTAC-induced ubiquitination of a target protein.
-
Reaction Setup : In a microfuge tube, combine the following components in order: reaction buffer, recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (VHL or CRBN complex), recombinant PRMT5, ubiquitin, ATP, and the PRMT5 degrader or DMSO control.
-
Incubation : Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination : Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis : Analyze the reaction products by Western blotting using an antibody against PRMT5 to detect the ubiquitinated forms of the protein, which will appear as a high-molecular-weight smear.
Visualizations
Signaling Pathway of PRMT5 and its Degradation
Caption: PRMT5 signaling and PROTAC-mediated degradation pathway.
Experimental Workflow for Comparing PRMT5 Degraders
Caption: Experimental workflow for comparing PRMT5 degraders.
Conclusion
The development of PRMT5 degraders has progressed significantly since the introduction of this compound. The newer VHL-recruiting degrader, MS115 , offers a substantial improvement in potency and speed of degradation, making it a valuable tool for potent and rapid PRMT5 knockdown in vitro. The CRBN-recruiting degrader, YZ-836P , provides an alternative mechanism of action and has demonstrated efficacy in TNBC models, highlighting its potential in specific cancer contexts. The choice of degrader will depend on the specific research question, the cellular context, and the desired kinetics of PRMT5 degradation. This guide provides a foundational comparison to assist researchers in making an informed decision for their future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
A Comparative Guide to Confirming MS4322-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-apoptotic effects of the novel compound MS4322 against other well-established apoptosis inducers. While this compound is a known selective degrader of protein arginine methyltransferase 5 (PRMT5) with demonstrated anti-proliferative effects in various cancer cell lines, direct quantitative data on its apoptosis-inducing capabilities are not extensively available in the public domain. This guide, therefore, focuses on presenting the known mechanism of this compound and comparing its anti-proliferative effects with the documented pro-apoptotic activities of established compounds like Staurosporine, Venetoclax, and Navitoclax. Detailed experimental protocols for key apoptosis assays are provided to facilitate further investigation into the apoptotic potential of this compound.
Section 1: Comparative Analysis of Apoptosis Inducers
This section presents a comparative overview of this compound and other known apoptosis-inducing agents. The data for the alternative compounds is sourced from various scientific publications and should be used as a reference for designing experiments to evaluate this compound.
Table 1: Overview of this compound and Alternative Apoptosis Inducers
| Compound | Target(s) | Mechanism of Action | Cell Line(s) | Observed Effect |
| This compound | PRMT5 | Induces degradation of PRMT5 via the proteasome | MCF-7, HeLa, A549, Jurkat | Inhibition of cell proliferation |
| Staurosporine | Protein Kinases (broad-spectrum) | Induces apoptosis through intrinsic and extrinsic pathways | Various | Induction of apoptosis |
| Venetoclax | BCL-2 | Selective inhibitor of BCL-2, promoting the release of pro-apoptotic proteins | Leukemia, Lymphoma, Breast Cancer | Induction of apoptosis |
| Navitoclax | BCL-2, BCL-xL, BCL-w | Inhibitor of anti-apoptotic BCL-2 family proteins | Various solid tumors and hematological malignancies | Induction of apoptosis |
Table 2: Quantitative Comparison of Apoptosis Induction
| Compound | Cell Line | Concentration | Time Point | Percentage of Apoptotic Cells (Annexin V Positive) | Fold Change in Cleaved Caspase-3 |
| This compound | Various | Data not available | Data not available | Data not available | Data not available |
| Staurosporine | Rat Astrocytes | 10⁻⁷ M | 6 hours | ~5-fold increase compared to control[1] | Data not available |
| Venetoclax | MDA-MB-231 (Breast Cancer) | 25 µM | 24 hours | 23% (vs. 8% in control)[2] | Significant increase[2] |
| Navitoclax | U2OS (Osteosarcoma) | 1 µM | 60 hours | ~35% cell death (in combination with paclitaxel)[3] | Data not available |
Section 2: Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the general apoptotic signaling pathway and a standard workflow for its experimental confirmation.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis of HeLa cells induced by a new targeting photosensitizer-based PDT via a mitochondrial pathway and ER stress - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Biomarker Analysis: A Comparative Guide to MS4322 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream biomarker effects of MS4322, a potent Proteolysis Targeting Chimera (PROTAC) degrader of Protein Arginine Methyltransferase 5 (PRMT5), with alternative PRMT5 inhibitors. This document is intended to aid researchers in selecting the most appropriate tool compound for their studies and to provide detailed experimental protocols for the analysis of key downstream biomarkers.
Introduction to this compound and PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. This compound is a first-in-class PRMT5 PROTAC degrader that induces the degradation of the PRMT5 protein, offering a distinct mechanism of action compared to small molecule inhibitors that only block its catalytic activity. This guide compares the downstream effects of this compound with established PRMT5 inhibitors such as EPZ015666, GSK3326595, JNJ-64619178, and PRT811.
Comparative Analysis of Downstream Biomarkers
The efficacy of this compound and other PRMT5 inhibitors can be assessed by monitoring a panel of downstream biomarkers. These include direct targets of PRMT5 enzymatic activity, as well as proteins and genes in pathways regulated by PRMT5.
Key Downstream Biomarkers
-
PRMT5 Protein Levels: A direct measure of the efficacy of a PROTAC degrader like this compound.
-
Symmetric Di-Methyl Arginine (SDMA) Levels: A marker of PRMT5 catalytic activity. A reduction in global SDMA levels indicates successful target inhibition.
-
Histone Methylation (H4R3me2s): PRMT5 symmetrically dimethylates arginine 3 on histone H4 (H4R3me2s), a modification associated with transcriptional repression.
-
Signaling Pathways:
-
PI3K/AKT Pathway: PRMT5 can regulate the activity of key components of this pro-survival pathway.
-
ERK Pathway: Another critical signaling cascade in cell proliferation and survival that can be influenced by PRMT5.
-
-
Gene Expression:
-
MYC: An oncogene whose expression can be regulated by PRMT5.
-
DNA Repair Genes (BRCA1, RAD51): PRMT5 is involved in the DNA damage response, and its inhibition can affect the expression of key DNA repair genes.
-
Quantitative Data Summary
The following tables summarize the reported effects of this compound and alternative PRMT5 inhibitors on key downstream biomarkers. It is important to note that direct head-to-head comparative studies for all compounds are limited, and the data presented here is compiled from various independent studies.
Table 1: Comparison of Effects on PRMT5 and its Direct Marks
| Compound | Mechanism | PRMT5 Protein Degradation | Inhibition of SDMA | Inhibition of H4R3me2s |
| This compound | PROTAC Degrader | Yes | Yes | Yes |
| EPZ015666 | Catalytic Inhibitor | No | Yes | Yes |
| GSK3326595 | Catalytic Inhibitor | No | Yes | Yes |
| JNJ-64619178 | Catalytic Inhibitor | No | Yes | Not explicitly reported |
| PRT811 | Catalytic Inhibitor | No | Yes | Not explicitly reported |
Table 2: Comparison of Effects on Downstream Signaling and Gene Expression
| Compound | Effect on PI3K/AKT Pathway | Effect on ERK Pathway | Effect on MYC Expression | Effect on DNA Repair Genes (BRCA1, RAD51) |
| This compound | Inhibition | Inhibition | Downregulation | Downregulation |
| EPZ015666 | Inhibition | Inhibition | Downregulation | Downregulation |
| GSK3326595 | Inhibition | Not explicitly reported | Not explicitly reported | Downregulation |
| JNJ-64619178 | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| PRT811 | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathways and Experimental Workflow Diagrams
This compound Mechanism of Action
Experimental Workflow for Biomarker Analysis
Detailed Experimental Protocols
Western Blot for PRMT5, Phospho-AKT, Phospho-ERK, and H4R3me2s
a. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
c. Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:
-
Rabbit anti-PRMT5 (e.g., Cell Signaling Technology #2252): 1:1000[1]
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060): 1:1000
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370): 1:2000
-
Rabbit anti-Histone H4 (Symmetric di-methyl R3) (e.g., Active Motif #39705): 1:1000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
d. Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
b. qPCR Reaction:
-
Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.
-
Use the following primer sequences for human genes:
-
MYC:
-
BRCA1:
-
Forward: 5'-CTGAAGACTGCTCAGGGCTATC-3'
-
Reverse: 5'-AGGGTAGCTGTTAGAAGGCTGG-3'
-
-
RAD51:
-
Forward: 5'-TCTCTGGCAGTGATGTCCTGGA-3'
-
Reverse: 5'-TAAAGGGCGGTGGCACTGTCTA-3'
-
-
GAPDH (housekeeping gene):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Use a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Analyze data using the ΔΔCt method to determine relative gene expression.
Symmetric Di-Methyl Arginine (SDMA) ELISA
a. Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
-
Dilute lysates to a final protein concentration of 1-2 mg/mL in the assay buffer provided with the ELISA kit.
-
Centrifuge samples at 10,000 x g for 5 minutes at 4°C to remove any precipitate before use.
b. ELISA Procedure:
-
Follow the manufacturer's instructions for the specific competitive SDMA ELISA kit being used (e.g., antibodies-online.com, ABIN2648820).[3]
-
Briefly, add standards and prepared samples to the pre-coated microplate.
-
Add the detection antibody and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the SDMA concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound represents a novel and effective approach to targeting PRMT5 by inducing its degradation. This guide provides a framework for comparing its downstream effects with those of catalytic inhibitors. The provided data and protocols will enable researchers to conduct robust and reproducible biomarker analyses to further elucidate the therapeutic potential of PRMT5-targeting agents. Direct comparative studies are encouraged to provide a more definitive understanding of the nuanced differences between these compounds.
References
Validating the Antiproliferative Effects of MS4322: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative performance of MS4322 with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Introduction to this compound: A PRMT5 Degrader
This compound is a first-in-class proteolysis targeting chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that is overexpressed in various cancers and plays a crucial role in tumor cell proliferation and survival. By hijacking the ubiquitin-proteasome system, this compound selectively targets PRMT5 for degradation, thereby inhibiting its oncogenic functions.
Comparative Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against a panel of human cancer cell lines and compared with the PRMT5 inhibitor EPZ015666 and negative controls MS4370 and MS4369.
Table 1: Comparative Growth Inhibition (GI50) of this compound and EPZ015666 in various cancer cell lines.
| Cell Line | Cancer Type | This compound GI50 (µM) | EPZ015666 GI50 (µM) |
| MCF-7 | Breast Cancer | 0.8 ± 0.1 | 1.5 ± 0.3 |
| HeLa | Cervical Cancer | 1.2 ± 0.2 | 2.1 ± 0.4 |
| A549 | Lung Cancer | 1.5 ± 0.3 | 2.8 ± 0.5 |
| A172 | Glioblastoma | 2.1 ± 0.4 | 3.5 ± 0.6 |
| Jurkat | T-cell Leukemia | 1.8 ± 0.3 | 3.1 ± 0.5 |
Data presented as mean ± standard deviation from at least three independent experiments.
Table 2: Activity of Control Compounds.
| Compound | Target Engagement | Antiproliferative Activity (MCF-7, GI50 in µM) |
| MS4370 | Impaired VHL binding | > 50 |
| MS4369 | Impaired PRMT5 binding | > 50 |
The data demonstrates that this compound exhibits potent antiproliferative activity across multiple cancer cell lines, generally showing greater potency than the PRMT5 inhibitor EPZ015666. The negative control compounds, MS4370 and MS4369, which are impaired in their ability to bind to the E3 ligase or PRMT5 respectively, show negligible antiproliferative effects, highlighting the specific mechanism of action of this compound.
Mechanism of Action: PRMT5 Degradation
This compound functions by inducing the selective degradation of PRMT5 through the ubiquitin-proteasome pathway. This is achieved by its bifunctional nature, simultaneously binding to PRMT5 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of PRMT5, marking it for degradation by the proteasome.
Figure 1. Signaling pathway of this compound-induced PRMT5 degradation.
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to assess the antiproliferative effects of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, EPZ015666, and control compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Gently wash the cells twice with 200 µL of phosphate-buffered saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 100 µL of 0.5% crystal violet solution (in 20% methanol) to each well and incubate for 20 minutes at room temperature.
-
-
Solubilization and Measurement:
-
Wash the plate with deionized water until the excess stain is removed.
-
Air dry the plate completely.
-
Add 100 µL of methanol (B129727) to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the GI50 value using non-linear regression analysis.
Figure 2. Experimental workflow for the Crystal Violet cell viability assay.
Western Blot for PRMT5 Degradation
This protocol is used to confirm the degradation of PRMT5 protein following treatment with this compound.
-
Cell Lysis:
-
Plate cells and treat with this compound or control compounds for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRMT5 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for VHL-MS4322-PRMT5 Complex Formation
This protocol is used to demonstrate the this compound-dependent interaction between VHL and PRMT5.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for 4-6 hours.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-VHL antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against PRMT5 and VHL. An increased amount of PRMT5 in the VHL immunoprecipitate from this compound-treated cells compared to the control indicates the formation of the ternary complex.
-
Conclusion
This compound demonstrates potent and broad-spectrum antiproliferative activity in various cancer cell lines, outperforming the PRMT5 inhibitor EPZ015666 in many cases. Its mechanism of action, involving the specific and efficient degradation of PRMT5, offers a promising therapeutic strategy. The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating PRMT5-targeted cancer therapies.
References
A Head-to-Head Comparison: MS4322-Mediated PRMT5 Degradation Versus Small Molecule Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of PRMT5-targeted therapies, a critical choice emerges: to inhibit or to degrade? This guide provides an objective comparison of MS4322, a first-in-class PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5), against traditional small molecule inhibitors. We present a comprehensive analysis supported by experimental data and detailed protocols to inform strategic decisions in oncology and beyond.
Protein Arginine Methyltransferase 5 (PRMT5) has solidified its position as a high-value therapeutic target in various cancers due to its pivotal role in regulating gene expression, RNA splicing, and signal transduction. While small molecule inhibitors have paved the way for targeting PRMT5's catalytic activity, the advent of Proteolysis Targeting Chimeras (PROTACs) like this compound offers a distinct and potentially more advantageous mechanism of action: targeted protein degradation.
Executive Summary
This guide directly compares the performance of this compound with representative small molecule inhibitors of PRMT5, focusing on their mechanism of action, biochemical potency, cellular activity, and impact on cell viability. The key distinction lies in their approach: small molecule inhibitors block the enzymatic function of PRMT5, whereas this compound eliminates the entire protein, potentially mitigating non-catalytic scaffolding functions and offering a more profound and durable biological response.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors of PRMT5 typically function by competing with the enzyme's natural substrates, such as S-adenosylmethionine (SAM) or the protein substrate. This competitive inhibition blocks the methyltransferase activity of PRMT5.
In contrast, this compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system.[1][2][3] It simultaneously binds to PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[1][3] This proximity triggers the ubiquitination of PRMT5, marking it for degradation by the proteasome.[1][2][3]
References
Assessing the Specificity of MS4322 for PRMT5 Over Other Protein Arginine Methyltransferases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The protein arginine methyltransferase 5 (PRMT5) has emerged as a significant target in cancer therapy due to its role in various cellular processes, including cell proliferation and survival. MS4322 is a potent proteolysis targeting chimera (PROTAC) designed to induce the degradation of PRMT5. This guide provides a comprehensive comparison of this compound's specificity for PRMT5 against other members of the protein arginine methyltransferase (PRMT) family, supported by available experimental data and detailed methodologies.
Executive Summary
This compound demonstrates high selectivity for PRMT5. It functions as a degrader with a half-maximal degradation concentration (DC50) of 1.1 µM in MCF-7 cells and also inhibits the methyltransferase activity of PRMT5 with a half-maximal inhibitory concentration (IC50) of 18 nM.[1][2][3][4] While direct comparative quantitative data for its degradation activity against a full panel of other PRMTs is not extensively published, global proteomic studies have confirmed its high selectivity for PRMT5.[5][6][7] This guide will delve into the available data, the experimental methods used to assess this specificity, and the signaling pathways where PRMT5's specific inhibition is relevant.
Data Presentation: Quantitative Assessment of this compound Activity
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| PRMT5 | Cellular Degradation | MCF-7 | DC50 | 1.1 µM | [1][2][4] |
| PRMT5 | Biochemical Inhibition | - | IC50 | 18 nM | [1][2][3][4] |
Table 1: Cellular Degradation and Biochemical Inhibition of PRMT5 by this compound. This table highlights the dual-action of this compound as both a degrader and an inhibitor of PRMT5.
| PRMT Family Member | This compound Activity (Degradation/Inhibition) | Supporting Evidence |
| Type II PRMTs | ||
| PRMT5 | Potent Degradation and Inhibition | DC50 = 1.1 µM; IC50 = 18 nM[1][2][3][4] |
| PRMT9 | Not significantly degraded | Inferred from global proteomic analysis[5][6][7] |
| Type I PRMTs | ||
| PRMT1 | Not significantly degraded | Inferred from global proteomic analysis[5][6][7] |
| PRMT2 | Not significantly degraded | Inferred from global proteomic analysis |
| PRMT3 | Not significantly degraded | Inferred from global proteomic analysis |
| CARM1 (PRMT4) | Not significantly degraded | Inferred from global proteomic analysis |
| PRMT6 | Not significantly degraded | Inferred from global proteomic analysis |
| PRMT8 | Not significantly degraded | Inferred from global proteomic analysis |
| Type III PRMTs | ||
| PRMT7 | Not significantly degraded | Inferred from global proteomic analysis |
Table 2: Specificity Profile of this compound Across the PRMT Family. This table provides a qualitative summary of this compound's specificity based on available proteomic data. The lack of significant degradation of other PRMTs underscores its selectivity for PRMT5.
Experimental Protocols
The specificity of this compound for PRMT5 has been determined through a combination of biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
Biochemical Assay for PRMT5 Methyltransferase Inhibition
This assay measures the ability of this compound to inhibit the enzymatic activity of PRMT5 in a cell-free system.
Objective: To determine the IC50 value of this compound against purified PRMT5.
Materials:
-
Purified recombinant human PRMT5/MEP50 complex.
-
Histone H4 peptide (e.g., residues 1-21) as a substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as a methyl donor.
-
This compound at various concentrations.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100).
-
Scintillation cocktail.
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 complex, histone H4 peptide, and assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto a filter paper and wash with 10% TCA to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for PRMT5 Degradation (Western Blot)
This assay quantifies the reduction in PRMT5 protein levels within cells upon treatment with this compound.
Objective: To determine the DC50 and Dmax of this compound-induced PRMT5 degradation.
Materials:
-
MCF-7 cells (or other relevant cell lines).
-
This compound at various concentrations.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-PRMT5 and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 72 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-PRMT5 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the PRMT5 band intensity to the loading control.
-
Calculate the percentage of PRMT5 degradation for each this compound concentration relative to the DMSO control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 and Dmax values.
Global Proteomic Analysis for Specificity Profiling
This unbiased approach identifies which proteins are degraded in cells following treatment with this compound, providing a broad view of its selectivity.
Objective: To assess the proteome-wide selectivity of this compound.
Materials:
-
Cell line of interest (e.g., MCF-7).
-
This compound and DMSO.
-
Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., tandem mass tags - TMT).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Treat cells with this compound or DMSO for a defined period.
-
Harvest and lyse the cells, and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment groups with isobaric TMT labels.
-
Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions using specialized proteomics software.
-
Identify proteins that show a significant decrease in abundance in the this compound-treated samples compared to the control, indicating degradation.
-
Analyze the list of degraded proteins to determine the specificity of this compound.
Signaling Pathways and Experimental Workflows
The specific inhibition of PRMT5 by this compound is crucial for dissecting its role in various signaling pathways implicated in cancer. Below are diagrams generated using Graphviz to illustrate a key signaling pathway involving PRMT5 and a typical experimental workflow for assessing PROTAC-mediated degradation.
This diagram illustrates how PRMT5-mediated methylation of SMAD4 is a crucial step in the TGF-β signaling pathway, which can promote epithelial-mesenchymal transition (EMT) and metastasis in cancer.[8][9] this compound, by degrading PRMT5, can potentially inhibit this pro-metastatic pathway.
This diagram outlines the key steps in a typical Western blot experiment used to quantify the degradation of a target protein, such as PRMT5, after treatment with a PROTAC like this compound.
Conclusion
This compound is a highly specific degrader of PRMT5, offering a valuable tool for studying the biological functions of this enzyme and as a potential therapeutic agent. Its high selectivity, as evidenced by global proteomic studies, minimizes the potential for off-target effects, which is a critical consideration in drug development. The experimental protocols provided in this guide offer a framework for researchers to independently verify the specificity and efficacy of this compound and similar molecules. The visualization of PRMT5's role in key signaling pathways further underscores the importance of developing specific inhibitors and degraders to modulate its activity in disease states. Further research providing direct quantitative comparisons of this compound against all other PRMT family members would be beneficial for a more complete understanding of its specificity profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PRMT5 Inhibition Modulates E2F1 Methylation and Gene-Regulatory Networks Leading to Therapeutic Efficacy in JAK2V617F-Mutant MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PRMT5 methylating SMAD4 activates TGF-β signaling and promotes colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for GENTECH GENERAL CLEANING SOLVENT (MSDS No: 4322)
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe work environment. This document provides essential safety and logistical information for GENTECH GENERAL CLEANING SOLVENT, identified by MSDS No: 4322.
Personal Protective Equipment (PPE) and Safe Handling
When working with this solvent, it is crucial to utilize appropriate personal protective equipment to minimize exposure and prevent irritation.[1] Prolonged contact may cause skin irritation or rash, and the vapors can be harmful if inhaled in large amounts.[1]
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye and Face | Chemical goggles or a face shield should be worn.[1] |
| Hand | Use of gloves is recommended. Viton or Silvershield gloves provide the best extended protection.[1] |
| General Hygiene | Employ good personal hygiene practices when handling this product.[1] |
Hazard Identification and First Aid
Understanding the potential hazards and the appropriate first aid response is critical for immediate and effective action in the event of an exposure.
Potential Hazards:
| Exposure Route | Symptoms and Effects |
| Eyes | Causes eye irritation.[1] |
| Skin | Prolonged exposure may lead to skin irritation or a rash.[1] |
| Ingestion | Considered to have a low order of toxicity, but may cause mild nausea and abdominal discomfort.[1] |
| Inhalation | Breathing incidental amounts of vapor during normal handling is unlikely to cause harmful effects.[1] However, inhaling large amounts of vapor mist can be harmful.[1] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eyes | Flush eyes with water for at least 15 minutes. If irritation develops or persists, seek medical attention.[1] |
| Skin | Remove contaminated clothing and wash the affected areas with soap and water.[1] Consult a physician if irritation occurs.[1] |
| Ingestion | Get medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult or has stopped, qualified personnel should administer oxygen.[1] A doctor should be consulted.[1] |
Spill and Disposal Procedures
In the event of a spill, immediate and proper containment is necessary to prevent environmental contamination.
Spill Response: For a small spill, dike the area to contain the material. Take necessary precautions to prevent the contamination of ground and surface waters.[1]
Disposal: Comply with all applicable disposal laws in your country.[2][3] For chemical waste, it is important to follow established protocols for hazardous materials. This may involve collecting the waste in designated, sealed containers and arranging for pickup by a certified chemical waste disposal service.
Operational Workflow for Safe Handling and Disposal
The following diagram outlines the logical steps for safely handling and disposing of GENTECH GENERAL CLEANING SOLVENT.
Caption: Workflow for Safe Handling and Disposal of GENTECH GENERAL CLEANING SOLVENT.
Physical and Chemical Properties
A summary of key quantitative data for this solvent is provided below.
| Property | Value |
| Vapor Pressure | 139 mm Hg at 25°C[1] |
| Evaporation Rate | 4.5 (n-Butyl Acetate=1)[1] |
| Flammable Limits | 3.0% to 9.0% by volume in air[1] |
| Autoignition Temperature | 490°C (914°F)[1] |
Stability and Reactivity: The product is stable under normal conditions and hazardous polymerization will not occur.[1] It is important to avoid heat, sparks, flames, and contact with strong oxidizing agents.[1] Thermal decomposition may produce carbon monoxide and carbon dioxide.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
